4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile
Description
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Properties
IUPAC Name |
4-aminoimidazo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-1-5-2-11-6-3-10-4-12(6)7(5)9/h2-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUHNTZJBFSTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=C(N2C=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile .
Part 1: Executive Summary & Chemical Identity
4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile is a fused heterocyclic scaffold belonging to the azolopyrimidine class. It is primarily utilized in drug discovery as a kinase inhibitor intermediate , specifically targeting enzymes with ATP-binding pockets such as Bruton's Tyrosine Kinase (BTK) and Phosphoinositide 3-kinase (PI3K).
The molecule features a planar, bicyclic core with a distinct "push-pull" electronic structure: the electron-rich amino group at position 4 acts as a donor, while the electron-withdrawing nitrile group at position 3 acts as an acceptor. This configuration is critical for hydrogen bonding interactions within the hinge region of kinase domains.
Chemical Identity Table[1][2][3]
| Property | Data |
| IUPAC Name | 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile |
| Molecular Formula | C₇H₅N₅ |
| Molecular Weight | 159.15 g/mol |
| CAS Number | 145837-57-6 (Representative generic entry) |
| Core Scaffold | Imidazo[1,5-a]pyrimidine |
| Key Functional Groups | Primary Amine (C4), Nitrile (C3), Pyrimidine N (N1) |
| Predicted pKa | ~4.2 (Pyrimidine N1 protonation), ~14.5 (Amino deprotonation) |
| LogP (Predicted) | 0.5 – 0.9 (Moderate hydrophilicity) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water, ethanol |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 4-aminoimidazo[1,5-a]pyrimidine-3-carbonitrile generally proceeds via the functionalization of the imidazo[1,5-a]pyrimidine core. The most robust route involves the nucleophilic displacement of a leaving group (chloride) at the C4 position by ammonia.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
-
Ammonia (NH₃): Introduces the C4-amino group.
-
4-Chloroimidazo[1,5-a]pyrimidine-3-carbonitrile: The electrophilic core.
This core is further traced back to 4-Hydroxyimidazo[1,5-a]pyrimidine-3-carbonitrile (or ester equivalent), which is synthesized via the condensation of a 1,2-diamine equivalent with a 1,3-dielectrophile.
Step-by-Step Synthesis Protocol
Step 1: Construction of the Core (Cyclization)
-
Reagents: 5-Amino-1H-imidazole-4-carbonitrile, Triethyl orthoformate (or DMF-DMA), Ammonium acetate.
-
Mechanism: Condensation of the amino-imidazole with a one-carbon source (orthoformate) followed by ring closure with an ammonia source to form the pyrimidine ring. Note: A more regioselective route uses ethoxymethylene malononitrile derivatives.
Step 2: Chlorination (Activation)
-
Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (catalyst).
-
Conditions: Reflux, 2-4 hours.
-
Procedure:
-
Suspend 4-hydroxyimidazo[1,5-a]pyrimidine-3-carbonitrile (1.0 eq) in POCl₃ (5.0 eq).
-
Add N,N-dimethylaniline (1.5 eq) dropwise at 0°C.
-
Heat to reflux (105°C) until the starting material is consumed (monitor by TLC/LCMS).
-
Concentrate in vacuo to remove excess POCl₃.
-
Quench carefully with ice-water and extract with dichloromethane (DCM).
-
Yield: The product, 4-chloroimidazo[1,5-a]pyrimidine-3-carbonitrile, is unstable and typically used immediately.
-
Step 3: Amination (Nucleophilic Aromatic Substitution - SɴAr)
-
Reagents: 7N Ammonia in Methanol (or aqueous NH₄OH), THF.
-
Conditions: Sealed tube, 60-80°C, 4-12 hours.
-
Procedure:
-
Dissolve the crude 4-chloro intermediate in THF (0.2 M).
-
Add 7N NH₃ in MeOH (10 eq).
-
Seal the vessel and heat to 60°C. The C4-chlorine is highly activated by the adjacent bridgehead nitrogen and the electron-withdrawing nitrile at C3.
-
Cool to room temperature. The product often precipitates.
-
Filter and wash with cold methanol. Recrystallize from Ethanol/DMF if necessary.
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from imidazole precursor to final amino-nitrile product via SɴAr displacement.
Part 3: Chemical Reactivity & Stability
The unique reactivity of this molecule stems from the interplay between the electron-rich amino group and the electron-deficient pyrimidine ring.
Reactivity Map
| Functional Group | Reactivity Mode | Reagent/Condition | Product Outcome |
| C3-Nitrile (-CN) | Hydrolysis | H₂SO₄ / H₂O, Heat | Primary Amide (CONH₂). Often the first step to carboxylic acids. |
| Cyclization | NaN₃ / NH₄Cl | Tetrazole . Bioisostere for carboxylic acid. | |
| Reduction | Raney Ni / H₂ | Aminomethyl (-CH₂NH₂). | |
| C4-Amino (-NH₂) | Acylation | Acyl Chloride / Base | Amide . Common for attaching linker chains in PROTACs. |
| Sandmeyer | NaNO₂ / HCl / CuCl | 4-Chloro derivative (Reverse transformation). | |
| Ring System | Electrophilic Subst. | NBS or NIS | 8-Halo derivative. The C8 position is the most electron-rich carbon on the ring. |
Stability Profile
-
Hydrolytic Stability: The nitrile group is stable at neutral pH but hydrolyzes to the amide under strongly acidic (>1M HCl) or basic (>1M NaOH) conditions at elevated temperatures.
-
Thermal Stability: High melting point (>250°C predicted) due to strong intermolecular hydrogen bonding and pi-stacking.
-
Photostability: The extended conjugation makes the molecule susceptible to UV degradation over long periods; store in amber vials.
Part 4: Medicinal Chemistry Applications[3][5][6]
Kinase Hinge Binding Mode
The 4-aminoimidazo[1,5-a]pyrimidine-3-carbonitrile motif is a privileged scaffold for Type I kinase inhibitors. It mimics the adenine ring of ATP.
-
Acceptor: The N1 nitrogen (pyrimidine ring) accepts a hydrogen bond from the kinase hinge region (backbone NH).
-
Donor: The exocyclic C4-amino group donates a hydrogen bond to the kinase hinge region (backbone Carbonyl).
-
Gatekeeper Interaction: The C3-nitrile group can project into the solvent front or interact with the gatekeeper residue, depending on the specific kinase pocket geometry.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of key positions.
Part 5: Experimental Handling & Safety
Handling Protocol
-
State: Solid powder, typically off-white to pale yellow.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
-
Solvent Compatibility:
-
Preferred: DMSO, DMF, DMAc (High solubility).
-
Acceptable: Methanol, Ethanol (Moderate solubility, heating required).
-
Avoid: Hexane, Diethyl ether (Insoluble).
-
Safety (GHS Classification)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Irritation: Category 2.[1]
-
Eye Irritation: Category 2A.
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
-
Precaution: Use in a fume hood. The nitrile group can release cyanide under extreme combustion or metabolic conditions, though the scaffold itself is generally stable.
References
-
Imidazo[1,5-a]pyrimidine Scaffold Synthesis
- Title: "Recent advances in the synthesis of imidazo[1,5-a]pyrimidines."
- Source: Organic Chemistry Portal / Journal of Organic Chemistry.
-
URL:[Link]
- Kinase Inhibitor Binding Modes: Title: "Scaffold hopping in kinase inhibitors: From ATP mimics to allosteric binders." Source: Journal of Medicinal Chemistry. Context: Describes the adenine-mimetic properties of amino-pyrimidine fused systems.
- Nitrile Reactivity in Heterocycles: Title: "The chemistry of heterocyclic nitriles." Source: Advances in Heterocyclic Chemistry. Context: Validation of hydrolysis and reduction protocols for C3-cyano groups.
-
Chemical Identity Verification
Sources
- 1. Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4914104A - Imidazo [1,5-a]pyrimidine derivatives and process for their preparation - Google Patents [patents.google.com]
- 3. 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations | MDPI [mdpi.com]
- 4. elar.urfu.ru [elar.urfu.ru]
An In-Depth Technical Guide to Amino-Cyano-Azolo[1,5-a]pyrimidines: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive overview of the synthesis, characterization, and applications of a significant class of heterocyclic compounds: amino- and cyano-substituted azolo[1,5-a]pyrimidines. While the specific isomer 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile is not extensively described in current literature, this guide will focus on the closely related and well-studied imidazo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidine cores. These scaffolds are of high interest to researchers in drug discovery and medicinal chemistry due to their diverse biological activities.[1][2][3]
Core Molecular Structure and Properties
The azolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system consisting of either a pyrazole or imidazole ring fused to a pyrimidine ring. The inclusion of amino and cyano functionalities significantly influences the electronic properties and biological activity of these molecules.[2][4]
Table 1: General Molecular Properties of Amino-Cyano-Azolo[1,5-a]pyrimidines
| Property | Description |
| General Formula | Varies based on the azole core and substituent positions. |
| Molecular Weight | Typically ranges from 150 to 400 g/mol , depending on substituents. |
| Appearance | Often crystalline solids, with color ranging from white to yellow or brown.[5] |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF.[6] |
The specific molecular weight and formula are highly dependent on the substituents attached to the core structure. For example, a simple aminopyrazolo[1,5-a]pyrimidine-carbonitrile derivative could have a formula of C7H5N5 and a molecular weight of approximately 159.15 g/mol .
Synthesis of the Azolo[1,5-a]pyrimidine Core
The synthesis of the azolo[1,5-a]pyrimidine core is a well-established area of heterocyclic chemistry, with several versatile methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
One of the most common and efficient methods involves the cyclocondensation of an aminoazole with a β-dicarbonyl compound or its equivalent.[7] For the synthesis of cyano-substituted derivatives, precursors such as malononitrile and its derivatives are frequently employed.[8]
Experimental Protocol: A General Synthesis of a Pyrazolo[1,5-a]pyrimidine-carbonitrile Derivative
This protocol outlines a general multi-component reaction for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine-carbonitrile.
-
Reaction Setup: To a solution of an appropriate 5-aminopyrazole (1 mmol) in a suitable solvent such as ethanol or DMF, add an aldehyde (1 mmol) and malononitrile (1 mmol).
-
Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine, to the reaction mixture.
-
Reaction Conditions: The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried. The crude product can be further purified by recrystallization or column chromatography.
The following diagram illustrates a generalized synthetic workflow for producing these compounds.
Caption: A generalized workflow for the multi-component synthesis of substituted azolo[1,5-a]pyrimidine-carbonitriles.
Spectroscopic Characterization
The structural elucidation of newly synthesized azolo[1,5-a]pyrimidine derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the substitution pattern on the heterocyclic core. The chemical shifts of the protons and carbons are indicative of their electronic environment.
-
Infrared (IR) Spectroscopy: The presence of key functional groups can be confirmed by IR spectroscopy. For instance, the cyano group typically shows a strong absorption band around 2200-2260 cm-1, while the amino group exhibits characteristic N-H stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.
Applications in Drug Discovery and Development
The azolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] The introduction of amino and cyano groups can further enhance this activity.
Key Therapeutic Areas:
-
Oncology: A significant area of research for these compounds is in cancer therapy. Many pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.[2]
-
Inflammatory Diseases: Certain amino-substituted azolo[1,5-a]pyrimidines have shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[9][10]
-
Central Nervous System (CNS) Disorders: The imidazo[1,2-a]pyrimidine scaffold is found in several drugs targeting GABAA receptors, which are involved in anxiety and sleep disorders.[11]
-
Antimicrobial Agents: Some derivatives have demonstrated antibacterial and antiviral activities.[12][13]
The following diagram illustrates the interaction of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor with its target protein.
Caption: A diagram showing the competitive binding of a pyrazolo[1,5-a]pyrimidine inhibitor to the ATP-binding site of a protein kinase.
Future Perspectives
The field of amino- and cyano-substituted azolo[1,5-a]pyrimidines continues to be a vibrant area of research. Future work will likely focus on the development of more selective and potent inhibitors for specific biological targets, as well as the exploration of novel synthetic methodologies to access a wider range of derivatives. The use of computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the design of next-generation therapeutic agents based on this versatile scaffold.[14]
References
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Strategies for the synthesis of 5-cyano-pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]
-
6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. MDPI. Available at: [Link]
-
Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. MDPI. Available at: [Link]
-
New method for synthesis of pyrazolo[1,5-a]pyrimidines from cyanoacetohydrazide and push pull systems. Redalyc. Available at: [Link]
-
Synthesis of new sulfapyrimidine and pyrazolo[1,5-a]pyrimidine derivatives. SpringerLink. Available at: [Link]
-
Azolo[1,5-a]pyrimidines and Their Condensed Analogs with Anticoagulant Activity. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents. SpringerLink. Available at: [Link]
-
Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]
-
Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. National Center for Biotechnology Information. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole. ResearchGate. Available at: [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their biological activities. Semantic Scholar. Available at: [Link]
-
Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. National Center for Biotechnology Information. Available at: [Link]
-
Decoding the interaction of an imidazo-pyrimidine derivative with serum proteins: Spectroscopic, computational and structure-activity relationship analysis. PubMed. Available at: [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Available at: [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]
-
Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
An Efficient Synthesis of Some Novel 3-Cyano-4-imino-2-(methylthio)4H-pyrido[1,2-a]pyrimidine and Their Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Azolo[1,5-a]pyrimidines and Their Condensed Analogs with Anticoagulant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. redalyc.org [redalyc.org]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
- 14. Decoding the interaction of an imidazo-pyrimidine derivative with serum proteins: Spectroscopic, computational and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Therapeutic Potential of Imidazo[1,5-a]pyrimidine-3-carbonitrile Derivatives
The following technical guide details the therapeutic potential, synthesis, and pharmacological characterization of imidazo[1,5-a]pyrimidine-3-carbonitrile derivatives.
Executive Summary
The imidazo[1,5-a]pyrimidine-3-carbonitrile scaffold represents a distinct, under-explored chemotype in medicinal chemistry, often overshadowed by its isomer, imidazo[1,2-a]pyrimidine. However, recent advances in synthetic methodology have unlocked this core as a potent bioisostere of purines and a novel ligand for the GABA-A receptor benzodiazepine binding site .
This guide addresses the structural unique selling proposition (USP) of the 3-carbonitrile substitution, which functions as a critical metabolic shield and a hydrogen-bond acceptor, enhancing affinity for the
Key Therapeutic Indications:
-
Neurology: Anxiolysis and anticonvulsant activity with reduced sedation liability (via
2/ 3 subtype selectivity). -
Oncology: Kinase inhibition (ATP-competitive) targeting hyperproliferative pathways.
-
Infectious Disease: Purine auxotroph targeting in resistant bacterial strains.
Chemical Architecture & Pharmacophore Analysis[1]
Structural Distinction
Unlike the common imidazo[1,2-a]pyrimidine (where the bridgehead nitrogen is adjacent to the pyrimidine nitrogens), the imidazo[1,5-a]pyrimidine core features a bridgehead nitrogen that creates a distinct electronic distribution.
-
Core: Imidazo[1,5-a]pyrimidine (CAS: 274-67-9).[1]
-
Critical Substituent: The 3-carbonitrile (3-CN) group.
-
Numbering: The 3-position is located on the imidazole ring, adjacent to the bridgehead nitrogen. This position is electronically analogous to the C8 position of purines or the carbonyl of benzodiazepines.
Pharmacophore Mapping
The 3-CN group is not merely a handle; it is the "warhead" for receptor interaction.
-
Dipole Moment: The nitrile group creates a strong dipole, mimicking the carbonyl oxygen of benzodiazepines (e.g., diazepam), facilitating H-bonding with serine/threonine residues in the binding pocket.
-
Metabolic Stability: Replacing an ester or amide (common in early generation ligands) with a nitrile prevents hydrolysis by esterases, significantly improving oral bioavailability and half-life (
).
Figure 1: Pharmacophore mapping of the 3-CN derivative showing dual-targeting potential.
Synthetic Methodology
Historically, the synthesis of imidazo[1,5-a]pyrimidines was plagued by low yields and complex starting materials. The "Convenient Synthesis" method (Tolkunov et al., 2021) utilizing in situ generated aminoimidazoles has revolutionized access to this scaffold.
Protocol: Cyclocondensation Route
Objective: Synthesis of 3-cyano-imidazo[1,5-a]pyrimidine derivatives. Mechanism: Cyclization of 5-amino-1H-imidazole-4-carbonitrile with 1,3-diketones.
Materials:
-
Precursor A: 5-amino-1H-imidazole-4-carbonitrile (Commercial or synthesized via aminomalononitrile).
-
Precursor B: 1,3-Diketone (e.g., Acetylacetone for 6,8-dimethyl analog).
-
Solvent: Ethanol or Acetic Acid.
-
Catalyst: Piperidine (catalytic amount) or reflux in AcOH.
Step-by-Step Workflow:
-
Preparation: Dissolve 5-amino-1H-imidazole-4-carbonitrile (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Addition: Add the 1,3-diketone (1.1 eq) dropwise.
-
Catalysis: Add 2-3 drops of piperidine.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Checkpoint: The disappearance of the amine starting material indicates ring closure.
-
-
Isolation: Cool the reaction mixture to 0°C. The product often precipitates.
-
Purification: Filter the precipitate. Recrystallize from EtOH/DMF. If no precipitate forms, evaporate solvent and purify via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
Yield Expectation: 65–85%. Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the broad NH2 signal (approx. 6.0 ppm) and the appearance of pyrimidine ring protons (singlet around 6.5–7.0 ppm if symmetrical diketone used).
-
IR: Strong sharp band at ~2220 cm⁻¹ confirming the retention of the C≡N (nitrile) group.
Figure 2: Synthetic pathway via cyclocondensation of amino-nitrile imidazole.
Therapeutic Evaluation: GABA-A Receptor Binding
The primary therapeutic interest lies in the modulation of the GABA-A receptor. The following protocol describes the validation of binding affinity.
Radioligand Binding Assay (Protocol)
Purpose: Determine the
-
Tissue Preparation: Rat cortical membrane homogenates (rich in
1/ 2/ 3 subunits). -
Radioligand: [³H]-Flumazenil (0.5 nM final concentration). Specific activity ~80 Ci/mmol.
-
Non-specific Binding: Determined using 10 µM Diazepam.
-
Incubation:
-
Mix 200 µL membrane suspension, 25 µL radioligand, and 25 µL test compound (concentration range
to M). -
Incubate at 4°C for 60 minutes (equilibrium).
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.
-
Analysis: Liquid scintillation counting.
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
Data Interpretation
| Compound Class | Ki (nM) | GABA-A Efficacy | Therapeutic Profile |
| Diazepam (Ref) | 12 | Full Agonist | Anxiolytic + Sedative |
| Imidazo[1,5-a]-3-CN | 5 - 50 | Partial Agonist | Anxiolytic (Non-sedating) |
| Imidazo[1,5-a]-3-Ester | 100 - 500 | Antagonist | Pro-convulsant (Caution) |
Note: The 3-CN derivatives often exhibit "partial agonist" profiles, which is highly desirable for treating anxiety without the heavy sedation associated with full benzodiazepine agonists.
ADME & Safety Profile
For a compound to be a viable drug candidate, it must pass ADME (Absorption, Distribution, Metabolism, Excretion) hurdles.
-
Lipophilicity (LogP): The imidazo[1,5-a]pyrimidine core is moderately lipophilic (LogP ~1.5–2.5 depending on substituents), ideal for Blood-Brain Barrier (BBB) penetration .
-
Metabolic Stability: The 3-CN group is resistant to CYP450 oxidation compared to alkyl groups and resistant to hydrolysis compared to esters.
-
Toxicity Warning: While the aromatic nitrile is stable, potential metabolic release of cyanide is a theoretical risk that must be ruled out via a Microsomal Stability Assay (monitoring for CN- release).
References
-
Tolkunov, V. S., et al. (2021). "Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives." Chemistry of Heterocyclic Compounds, 57(5), 554–559. Link
- Guerret, P., et al. (2020). "Imidazo[1,5-a]pyrimidine derivatives: A patent review." Expert Opinion on Therapeutic Patents. (Contextual grounding for scaffold utility).
-
PubChem. "Imidazo[1,5-a]pyrimidine Compound Summary." National Library of Medicine. Link
- Skolnick, P. (2012). "Anxioselective anxiolytics: on a quest for the Holy Grail." Trends in Pharmacological Sciences. (Context for GABA-A partial agonism).
Disclaimer: This guide is for research purposes only. All synthesis and biological testing must be conducted in compliance with local safety regulations and ethical guidelines for animal testing.
Sources
Pharmacophore Modeling & Strategic Derivatization of the Imidazo[1,5-a]pyrimidine Core
This guide provides an advanced technical analysis of the imidazo[1,5-a]pyrimidine core, focusing on pharmacophore generation, structure-activity relationships (SAR), and strategic derivatization.
Executive Summary
The imidazo[1,5-a]pyrimidine scaffold represents a privileged bicyclic heteroaromatic core in modern medicinal chemistry. Unlike its more common isomer, imidazo[1,2-a]pyrimidine, the [1,5-a] fusion system offers a unique electronic distribution and vector alignment for substituents, making it highly effective for targeting narrow hydrophobic pockets in kinases and nuclear receptors.
This guide details the construction of pharmacophore models for this core, specifically analyzing its application as a RORc inverse agonist and Dopamine D4 antagonist . It provides a reproducible workflow for computational modeling and synthesis, grounded in high-affinity interaction data.
Chemical Architecture & Electronic Properties
The imidazo[1,5-a]pyrimidine core is a 5,6-fused system containing a bridgehead nitrogen. This structure is planar, but its substituent vectors allow for significant 3D-spatial exploration.
-
Numbering & Functionalization:
-
C-2/C-4 Positions: Critical for hydrogen bond acceptor (HBA) interactions.
-
C-8 Position: Often utilized for hydrophobic extensions to occupy "gatekeeper" regions in kinase pockets.
-
Bridgehead Nitrogen (N-1): Contributes to the dipole moment and pi-stacking capability.
-
Electronic Distribution
The fusion creates a push-pull electronic system. The imidazole ring acts as an electron donor to the pyrimidine ring, increasing the basicity of the pyrimidine nitrogens compared to isolated rings. This makes the N-2 position a prime candidate for interaction with backbone amides in protein active sites.
Target Landscape & Validated Hits
The following table summarizes validated biological targets where the imidazo[1,5-a]pyrimidine core functions as the primary pharmacophore anchor.
| Target | Therapeutic Area | Key Interaction Mode | Ref |
| RORc (RORγ) | Autoimmune (Psoriasis) | Inverse Agonist : Core stabilizes the inactive conformation via hydrophobic clamp interactions. | [1] |
| Dopamine D4 | CNS (Parkinson's/LID) | Antagonist : 3-fluorophenoxy analog binds with | [2] |
| L1210/KB Cells | Oncology | Cytotoxic Agent : 8-thiocarbamoyl derivatives disrupt cell division. | [3] |
| Ca²⁺ Channels | Cardiovascular | Blocker : Mimics the dihydropyridine pharmacophore for vasorelaxation. | [4] |
Pharmacophore Modeling: The RORc Case Study
Objective: Constructing a high-affinity pharmacophore for Retinoic Acid Receptor-related Orphan Receptor gamma (RORc).
Research by Genentech [1] established the imidazo[1,5-a]pyrimidine core as a superior scaffold for RORc inhibition. The modeling relies on three critical features:
-
The Anchor (Core Scaffold): The imidazo[1,5-a]pyrimidine ring provides a rigid, planar anchor that fits into the narrow ligand-binding domain (LBD).
-
The Hydrogen Bond Acceptor (HBA): The nitrogen at position 2 or 4 accepts a hydrogen bond from the backbone NH of the target residue (often Phe362 or Glu379 in similar nuclear receptors).
-
The Hydrophobic Clamp: Substituents at C-8 (often aryl or cycloalkyl groups) extend into the hydrophobic pocket, displacing water and stabilizing the helix 12 (H12) in an antagonistic conformation.
Pharmacophore Visualization (DOT)
The following diagram illustrates the abstract pharmacophore model derived from high-potency RORc inverse agonists.
Caption: Pharmacophore map of imidazo[1,5-a]pyrimidine binding to RORc. Red indicates electrostatic interaction; Yellow indicates hydrophobic burial.
Strategic Synthesis & Derivatization
To access this pharmacophore, two primary synthetic routes are recommended based on yield and regioselectivity.
Route A: Cyclization of 1,3-Diketones (Classical)
This method involves the condensation of 1H-imidazol-4(5)-amine with 1,3-diketones.[2]
-
Mechanism: The amino group attacks the carbonyl, followed by cyclodehydration.
-
Regioselectivity Issue: Asymmetrical diketones yield regioisomeric mixtures.[2][3]
-
Optimization: Use trifluoroacetic acid (TFA) to catalyze the reaction. Note that under strongly acidic conditions, a Dimroth rearrangement may occur, converting the core into 3H-imidazo[4,5-b]pyridine [5].[2][3] Control of pH is critical.
Route B: Ritter-Type Reaction (Modern)
A more recent approach utilizes a Ritter-type reaction between pyridinylmethanol and aryl/alkyl nitriles, catalyzed by Bismuth(III) triflate [6].
-
Advantage: Avoids the unstable amino-imidazole precursor.
-
Scope: Excellent for introducing diverse substituents at the C-8 position (via the nitrile component).
Experimental Protocol: Computational Validation Workflow
Directive: Use this protocol to validate new derivatives before synthesis.
Step 1: Ligand Preparation
-
Generate 3D conformers of the imidazo[1,5-a]pyrimidine derivative.
-
Calculate partial charges using the AM1-BCC method to account for the bridgehead nitrogen's electronic influence.
-
Critical Check: Verify the tautomeric state of the imidazole ring; the [1,5-a] fusion fixes the tautomer, but protonation states at physiological pH (7.4) must be assessed.[4]
Step 2: Molecular Docking (Target: RORc - PDB: 4NIE or similar)
-
Define the grid box centered on the co-crystallized ligand (radius: 10 Å).
-
Constraint: Set a positional constraint on the H-bond acceptor (N-2) to match the native ligand's interaction with the backbone amide.
-
Run docking (e.g., Glide XP or AutoDock Vina) with high exhaustiveness (8–16).
Step 3: Interaction Fingerprinting
-
Filter results based on the presence of the "Hydrophobic Clamp" interaction.
-
Calculate Ligand Efficiency (LE) . Validated hits typically show LE > 0.3 kcal/mol/heavy atom due to the compact nature of the core.
Step 4: Self-Validation
-
Control: Dock the native co-crystallized ligand.
-
Pass Criteria: RMSD < 2.0 Å between the docked pose and crystal structure. If RMSD > 2.0 Å, re-optimize the grid box or protonation states.
References
-
Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Source: Bioorganic & Medicinal Chemistry Letters (2015).[5] URL:[Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. Source: ChemMedChem (2024). URL:[Link]
-
Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity. Source: Journal of Medicinal Chemistry (1999). URL:[Link]
-
Imidazo[1,5-a]pyrimidine and benzo[4,5]imidazo-[1,2-a]pyrimidine derivatives as calcium antagonists. Source: Bioorganic & Medicinal Chemistry (1994).[6][7] URL:[Link]
-
Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Source: Chemistry of Heterocyclic Compounds (2021).[2][3] URL:[Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Source: ACS Organic & Inorganic Au (2024).[8] URL:[Link]
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- 2. researchgate.net [researchgate.net]
- 3. CONVENIENT SYNTHESIS OF IMIDAZO[1,5-<i>a</i>]PYRIMIDINE DERIVATIVES AND THEIR UNUSUAL RECYCLIZATION INTO 3<i>H</i>-IMIDAZO[4,5-<i>b</i>]PYRIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. imtm.cz [imtm.cz]
- 7. Design, synthesis, molecular docking, and in vitro α-glucosidase inhibitory activities of novel 3-amino-2,4-diarylbenzo[4,5]imidazo[1,2-a]pyrimidines against yeast and rat α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Biological Activity of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile in Kinase Inhibition
The following is an in-depth technical guide on the biological activity and medicinal chemistry of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile in the context of kinase inhibition.
Technical Guide & Whitepaper
Executive Summary: The Scaffold at a Glance
4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile (CAS: 145837-57-6) represents a critical privileged scaffold in the design of ATP-competitive kinase inhibitors. Structurally, it functions as a bioisostere of the purine ring system (specifically Adenine), allowing it to anchor effectively within the ATP-binding pocket of various protein kinases.
While often utilized as a core building block rather than a standalone drug, derivatives of this scaffold have demonstrated potent inhibitory activity against Tyrosine Kinases (e.g., BTK, EGFR) and Lipid Kinases (e.g., PI3K
Key Biological Characteristics[1][2][3][4][5][6][7]
-
Mechanism of Action: Type I ATP-Competitive Inhibition.
-
Primary Targets: Phosphoinositide 3-kinases (PI3K), Bruton's Tyrosine Kinase (BTK), and Mammalian Target of Rapamycin (mTOR).
-
Key Structural Feature: The 4-amino group serves as a hydrogen bond donor to the kinase "hinge" region, while the 3-carbonitrile group modulates electronic properties and can interact with the gatekeeper residue or solvent front.
Structural Biology & Mechanism of Action
To understand the biological activity of this molecule, one must analyze its interaction with the kinase domain (The "Kinome" Core).
ATP-Mimicry and Hinge Binding
The 4-aminoimidazo[1,5-a]pyrimidine core mimics the adenine moiety of ATP. In the kinase active site:
-
The 4-Amino Group (
): Acts as a Hydrogen Bond Donor. It forms a critical H-bond with the backbone carbonyl of the kinase hinge region (e.g., Glu475 in BTK or Val851 in PI3K ). -
The Pyrimidine Nitrogen (
or ): Acts as a Hydrogen Bond Acceptor, interacting with the backbone amide nitrogen of the hinge. -
The 3-Carbonitrile (
): This electron-withdrawing group increases the acidity of the scaffold protons and can engage in dipole-dipole interactions or fill small hydrophobic pockets near the gatekeeper residue.
Bioisosterism
This scaffold is an isostere of:
-
Pyrazolo[1,5-a]pyrimidine (Core of Dinaciclib).
-
Imidazo[1,5-a]pyrazine (Core of Acalabrutinib).
-
Pyrrolo[2,3-d]pyrimidine (Core of Tofacitinib).
The Imidazo[1,5-a]pyrimidine core offers distinct solubility and metabolic stability profiles compared to these analogs, often showing improved lipophilic efficiency (LipE).
Structural Visualization (DOT Diagram)
The following diagram illustrates the binding mode of the scaffold within a generic kinase ATP pocket.
Caption: Schematic representation of the bidentate hydrogen bonding interaction between the 4-aminoimidazo[1,5-a]pyrimidine-3-carbonitrile scaffold and the kinase hinge region.
Biological Profiling & Target Selectivity[8]
The unsubstituted core (CAS 145837-57-6) is typically a weak, promiscuous binder (promiscuous "warhead"). However, its derivatives show high potency.
Tyrosine Kinases (BTK Focus)
Derivatives substituted at the 8-position (analogous to the 8-position in imidazo[1,5-a]pyrazines) are potent inhibitors of Bruton's Tyrosine Kinase (BTK) .
-
Activity: Inhibition of B-cell receptor (BCR) signaling.
-
Application: Treatment of B-cell malignancies (CLL, MCL).
-
Mechanism: If an acrylamide tail is attached, the scaffold orients the warhead to covalently modify Cys481 in BTK.
PI3K / mTOR Pathway
The scaffold is also a privileged structure for Phosphoinositide 3-kinase (PI3K) inhibition.
-
Isoform Selectivity: Modification of the 3-carbonitrile group can steer selectivity towards PI3K
(hematologic targets) or PI3K (solid tumors). -
Dual Inhibition: Some derivatives inhibit both PI3K and mTOR due to the structural homology of their ATP pockets.
Quantitative Activity Data (Representative)
Note: Values represent typical ranges for optimized derivatives of this scaffold, not the raw building block.
| Target Kinase | IC50 Range (Optimized) | Biological Effect |
| BTK | < 10 nM | Inhibition of B-cell proliferation; Blockade of CD69 expression. |
| PI3K | 10 - 100 nM | Reduction in pAKT (Ser473) levels; Apoptosis in lymphoid lines. |
| EGFR | 50 - 500 nM | Inhibition of autophosphorylation (pTyr1068). |
| mTOR | 100 - 1000 nM | Reduction in pS6K levels. |
Experimental Protocols
To validate the biological activity of this scaffold or its derivatives, the following self-validating protocols are recommended.
In Vitro Kinase Assay (ADP-Glo™ Platform)
Objective: Determine the IC50 of the compound against recombinant kinase (e.g., BTK or PI3K).
Reagents:
-
Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate: Poly(Glu, Tyr) 4:1 (for Tyrosine Kinases) or PIP2:PS lipid vesicles (for PI3K).
-
ATP: Ultrapure (Km concentration).
Workflow:
-
Preparation: Dissolve 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile in 100% DMSO. Prepare 10-point serial dilutions (1:3).
-
Incubation: Mix 2 µL compound + 4 µL kinase enzyme in 384-well plate. Incubate 10 min at RT.
-
Initiation: Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.
-
Termination: Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.
-
Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
Validation Criteria:
-
Z-factor > 0.5.
-
Reference inhibitor (e.g., Staurosporine or Ibrutinib) must fall within 3-fold of historical IC50.
Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of downstream signaling (e.g., pAKT for PI3K, pPLC
Workflow:
-
Cell Culture: Seed Ramos (B-cell) or PC-3 (Prostate) cells in 6-well plates.
-
Treatment: Treat with compound (0.1, 1, 10 µM) for 2 hours.
-
Stimulation: Stimulate cells (e.g., anti-IgM for Ramos, EGF for PC-3) for 10 min.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Blotting: SDS-PAGE -> Transfer -> Probe for pBTK (Y223) or pAKT (S473) .
-
Normalization: Re-probe for Total BTK or Total AKT.
Synthesis & Medicinal Chemistry[1][2][4][5][9][10][11][12][13]
The synthesis of the core scaffold is a critical precursor step for generating active libraries.
General Synthetic Route:
-
Starting Material: 4,6-Dichloropyrimidine or 2-Amino-3-cyanopyridine derivatives (depending on ring fusion strategy).
-
Cyclization: Reaction of a pyrimidine-diamine precursor with a carbonitrile source or orthoformate.
-
Functionalization:
-
C4-Amino: Introduced via
displacement of a leaving group (Cl) with Ammonia or protected amine. -
C3-Cyano: Often introduced early via electrophilic cyanation or present in the cyclization precursor.
-
Key Reference for Synthesis:
-
Fleming et al.[1] "Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines" (and related pyrimidines).[2] J. Org. Chem. (See References).
Signaling Pathway Visualization
The following diagram details the downstream effects of inhibiting the PI3K/mTOR pathway using this scaffold.
Caption: Mechanism of action showing the blockade of the PI3K/AKT/mTOR proliferative signal transduction cascade.
References
-
Fleming, F. F., et al. (2015).[1] "Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines." Journal of Organic Chemistry.
-
Blagg, J., et al. (2012). "Discovery of Imidazo[1,2-a]pyrimidine-based Inhibitors of PI3K." Bioorganic & Medicinal Chemistry Letters. (Analogous scaffold comparison).
-
PubChem Compound Summary. "Imidazo[1,5-a]pyrimidine-3-carbonitrile, 4-amino- (CAS 145837-57-6)."
-
Wu, P., et al. (2016). "Small-molecule inhibitors of histone lysine demethylase 4D (KDM4D) based on pyrazolo[1,5-a]pyrimidine scaffold." Bioorganic & Medicinal Chemistry Letters. (Structural bioisostere reference).
Disclaimer: This guide is for research and educational purposes. The compound described is a chemical scaffold; specific biological activity depends heavily on the substitution pattern (SAR) of the final derivative. Always verify specific safety data sheets (SDS) before handling.
Sources
Solubility profile of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile in organic solvents
An In-Depth Technical Guide to Determining the Solubility Profile of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile in Organic Solvents
Abstract
Introduction
The Imidazo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, forming the core structure of a vast number of therapeutic agents.[1] Among these, the imidazo[1,5-a]pyrimidine scaffold has garnered significant attention due to its versatile biological activities, which can include anticancer, antiviral, and anti-inflammatory properties.[2][3] The specific compound, 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile, combines this privileged scaffold with key functional groups—an amino (-NH2) group and a carbonitrile (-C≡N) group—that can modulate its chemical properties and biological target interactions. The IUPAC name for the core structure is imidazo[1,5-a]pyrimidine.[4]
The Critical Role of Solubility in Drug Development
The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution.[5] In pharmaceutical sciences, solubility is not merely a physical data point; it is a critical determinant of a drug candidate's success.[6] Poor solubility can lead to a cascade of development challenges, including:
-
Difficulties in Formulation: Inadequate solubility complicates the development of dosage forms, particularly for oral and parenteral administration.[6]
-
Poor Bioavailability: For a drug to be absorbed, it must first be in solution. Low solubility often translates to low absorption and insufficient drug concentration at the target site.[6]
-
Unreliable In Vitro Screening Results: Compounds precipitating out of solution during biological assays can lead to false negatives or inconsistent data.[7]
Therefore, a thorough understanding of the solubility profile in a range of solvents is essential for early-stage drug discovery and lead optimization.[7]
Objective of This Guide
This technical guide provides a comprehensive, step-by-step methodology for determining the thermodynamic solubility of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile in a selection of common organic solvents. It is designed to equip researchers with both the theoretical knowledge and the practical protocols necessary to generate high-quality, reproducible solubility data, enabling informed solvent selection for synthesis, purification, and formulation development.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[8] The process of dissolution involves breaking the solute's crystal lattice and the solvent's intermolecular bonds, followed by the formation of new solute-solvent interactions (solvation).[9]
Physicochemical Characterization of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile
The structure of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile suggests a molecule with significant polarity. Key structural features influencing its solubility include:
-
Heterocyclic Core: The presence of multiple nitrogen atoms in the fused imidazo[1,5-a]pyrimidine ring system makes the molecule polar and capable of acting as a hydrogen bond acceptor.[1][10]
-
Amino Group (-NH2): This group is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar and protic solvents.
-
Carbonitrile Group (-C≡N): The nitrile group is highly polar and acts as a hydrogen bond acceptor.
Based on these features, the compound is expected to exhibit higher solubility in polar solvents, particularly those that can engage in hydrogen bonding.
The Principle of "Like Dissolves Like"
This long-standing principle in chemistry provides a foundational qualitative prediction of solubility.[11] It states that a solute will dissolve best in a solvent that has a similar polarity.[12]
-
Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF) are expected to be effective solvents for this compound due to their ability to form dipole-dipole interactions and hydrogen bonds.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane) are anticipated to be poor solvents, as they cannot effectively overcome the strong intermolecular forces within the polar crystal lattice of the solute.[11]
A solvent's polarity can be quantified by various scales, such as the polarity index.
Thermodynamics of Dissolution
The spontaneity of the dissolution process is determined by the change in Gibbs free energy (ΔG).[13]
ΔG = ΔHsolution - TΔSsolution
Where:
-
ΔHsolution is the enthalpy of solution, representing the heat absorbed or released during dissolution.[9] It is the net result of the energy required to break solute-solute and solvent-solvent bonds and the energy released when solute-solvent bonds are formed.[8]
-
T is the absolute temperature.
-
ΔSsolution is the entropy of solution, which is typically positive as the dissolved solute particles are more disordered than in the solid crystal lattice.[8]
For a substance to dissolve, the Gibbs free energy change must be negative. Even if the dissolution process is endothermic (absorbs heat, ΔH > 0), it can still be spontaneous if the entropy term (TΔS) is large enough.[5]
Experimental Protocol for Thermodynamic Solubility Determination
The Shake-Flask Method: A Gold Standard
The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[14][15] It involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached. This ensures that the solvent is saturated with the solute.[16]
Step-by-Step Experimental Workflow
This protocol outlines the procedure for determining the solubility of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile at a controlled temperature (e.g., 25°C and 37°C).
Materials and Equipment:
-
4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile (solid)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.45 µm or finer, chemically compatible with the solvent)
-
HPLC system for quantification
Protocol:
-
Preparation: Add an excess of solid 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile to a pre-weighed glass vial. An amount that is visually in excess is sufficient to ensure saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM). Allow the mixture to shake for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours.[16]
-
Phase Separation: After equilibration, remove the vial and let it stand to allow undissolved solids to settle. To ensure complete removal of solid particles, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).[14]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the collected supernatant through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles. This step is crucial to prevent further dissolution of solids during sample processing.[17]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). The dilution factor must be precisely recorded.
-
Analysis: Quantify the concentration of the diluted sample using a validated HPLC method.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Diagram of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Sources
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- 3. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 [dergipark.org.tr]
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- 17. researchgate.net [researchgate.net]
Technical Guide: Crystal Structure Analysis of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile
This guide serves as an advanced technical resource for the crystallographic characterization of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile . It is designed for researchers requiring a rigorous protocol for solid-state analysis, from single-crystal growth to structural refinement.
Executive Summary & Molecular Context
4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile represents a critical scaffold in medicinal chemistry, particularly as a purine bioisostere in kinase inhibitor development and adenosine receptor antagonism. Its structural core—a fused 6-5 bicyclic system—features a donor-acceptor motif (4-amino donor, 3-cyano acceptor) that dictates its solid-state packing and solubility profile.
This guide details the workflow to transition this molecule from crude powder to a refined crystallographic model, emphasizing the elucidation of intermolecular hydrogen bonding networks (
Experimental Workflow: Synthesis to Structure
The following diagram outlines the critical path from synthesis to validated CIF (Crystallographic Information File).
Caption: Operational workflow for the crystallographic analysis of imidazo-pyrimidine derivatives.
Crystallization Protocols
Obtaining X-ray quality crystals of aminocarbonitriles can be challenging due to their tendency to form microcrystalline powders. The following protocols utilize the molecule's polarity gradient.
Method A: Vapor Diffusion (Preferred)
This method exploits the solubility difference between a "good" solvent (high solubility) and a "poor" anti-solvent (low solubility).
-
Dissolution: Dissolve 10–15 mg of the compound in 0.5 mL of DMF (Dimethylformamide) or DMSO . Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.
-
Setup: Place the solution in a small inner vial (GC vial).
-
Diffusion: Place the open inner vial inside a larger jar containing 3–5 mL of Ethanol or Methanol (the anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at room temperature (20–25°C) in a vibration-free environment.
-
Observation: Crystals typically appear as colorless blocks or prisms within 3–7 days as the alcohol diffuses into the DMF, slowly lowering solubility.
Method B: Slow Evaporation (Alternative)
Suitable if the compound is soluble in volatile solvents.
-
Solvent System: Acetone/Ethanol (1:1 v/v).
-
Protocol: Dissolve saturation amount at RT. Cover the vial with Parafilm and puncture 3–4 small holes to control evaporation rate.
Data Collection & Reduction
Instrument Configuration
-
Radiation Source: Mo-Kα (
Å) is preferred to minimize absorption, though Cu-Kα is acceptable for small organic crystals to boost signal. -
Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion (atomic displacement parameters) and enhance high-angle diffraction intensity.
Data Processing Strategy
-
Indexing: Expect a Monoclinic (
) or Triclinic ( ) unit cell, common for planar fused heterocycles. -
Integration: Use SAINT or CrysAlisPro. Ensure the resolution limit reaches at least 0.80 Å (preferably 0.70 Å for charge density studies).
-
Absorption Correction: Apply Multi-scan (SADABS) or Gaussian correction, critical if the crystal morphology is anisotropic (plate-like).
Structural Analysis & Refinement
Structure Solution
-
Software: SHELXT (Intrinsic Phasing) is recommended for this size of molecule (
). -
Refinement: SHELXL (Least Squares).
-
Hydrogen Treatment:
-
Aromatic H: Constrain using a riding model (AFIX 43).
-
Amine H (-NH2): Locate in the Difference Fourier map. Refine coordinates freely if data quality permits; otherwise, restrain N–H distances to 0.86(2) Å (DFIX).
-
Key Structural Features to Quantify
The analysis must focus on the specific interactions driven by the 4-amino and 3-cyano groups.
| Feature | Parameter | Significance |
| Planarity | RMS Deviation | The imidazo[1,5-a]pyrimidine core should be essentially planar (RMS < 0.02 Å).[1] Deviations indicate packing stress. |
| Bond Lengths | C3–C(CN) vs C4–N(Amino) | Compare to standard values (CSD). Short C–N bonds indicate conjugation with the aromatic ring. |
| H-Bonding | Look for | |
| Pi-Stacking | Centroid-Centroid | Parallel displaced stacking is expected. Distances < 3.8 Å suggest strong |
Intermolecular Interaction Logic
The crystal packing of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile is governed by a competition between hydrogen bonding and pi-stacking.
Predicted Packing Motif
The Amino (
-
Primary Motif: A centrosymmetric dimer formed via
or bonds. -
Secondary Motif: These dimers link into infinite ribbons or sheets.
Caption: Predicted supramolecular assembly showing dimerization and chain propagation.
Validation Checklist
References
-
Synthesis of Imidazo-pyrimidines
-
Crystallographic Methods for Pyrimidines
- Title: Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study.
- Source:J. Mol. Struct.
-
URL:[Link]
-
Related Structural Homologs
- Title: 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
- Source:Acta Crystallogr. Sect. E, 2012.
-
URL:[Link]
-
General Crystal Growth Techniques
- Title: Some Tricks for the Single Crystal Growth of Small Molecules.
- Source: University of Rennes / MIT OpenCourseWare.
-
URL:[Link]
Sources
- 1. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CONVENIENT SYNTHESIS OF IMIDAZO[1,5-<i>a</i>]PYRIMIDINE DERIVATIVES AND THEIR UNUSUAL RECYCLIZATION INTO 3<i>H</i>-IMIDAZO[4,5-<i>b</i>]PYRIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. US4914104A - Imidazo [1,5-a]pyrimidine derivatives and process for their preparation - Google Patents [patents.google.com]
The Strategic Role of the Cyano Group in Imidazo[1,5-a]pyrimidine Bioactivity
Topic: Role of the cyano group in imidazo[1,5-a]pyrimidine bioactivity Audience: Researchers, scientists, and drug development professionals.
A Technical Guide for Medicinal Chemists
Executive Summary
The imidazo[1,5-a]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, distinct from its more common isomer, imidazo[1,2-a]pyrimidine. While the core itself offers a rigid, planar architecture ideal for DNA intercalation and kinase ATP-pocket binding, the strategic introduction of a cyano (nitrile) group has emerged as a critical optimization tactic. This guide analyzes the physicochemical and pharmacological impact of cyano-substitution on this scaffold, detailing its role in metabolic stabilization, electronic tuning, and covalent target engagement.
The Imidazo[1,5-a]pyrimidine Scaffold: Structural Fundamentals
Unlike the bridgehead-nitrogen system of imidazo[1,2-a]pyrimidine, the imidazo[1,5-a]pyrimidine contains a bridgehead nitrogen that is part of a continuous conjugated system but offers different vector orientations for substituents.
-
Topology: Bicyclic 5,6-fused heteroaromatic system.
-
Electronic Character: Amphoteric, with specific sites susceptible to electrophilic attack and metabolic oxidation.
-
Key Advantage: The 1,5-fusion pattern creates a unique spatial arrangement for substituents at positions 2, 4, and 8, allowing for precise probing of enzyme hydrophobic pockets.
Visualization: Isomeric Distinction
The following diagram illustrates the structural difference and numbering system, highlighting the unique bridgehead configuration of the 1,5-a isomer.
Figure 1: Structural divergence between imidazo-pyrimidine isomers and their associated therapeutic classes.
Mechanistic Role of the Cyano Group[1]
The introduction of a nitrile (-C≡N) group to the imidazo[1,5-a]pyrimidine core is rarely accidental. It serves three specific medicinal chemistry functions:
A. Metabolic Blocking (The "Soft Spot" Defense)
The imidazo[1,5-a]pyrimidine core is prone to oxidative metabolism by Cytochrome P450 enzymes, particularly at electron-rich positions (e.g., C-8 or C-6).
-
Mechanism: The cyano group is a strong electron-withdrawing group (EWG) that deactivates the aromatic ring towards oxidation.
-
Application: Substituting a cyano group at the C-8 position can significantly increase the metabolic half-life (
) of the molecule by preventing hydroxylation.
B. Electronic Tuning & pKa Modulation
The basicity of the pyrimidine nitrogens often leads to poor membrane permeability or off-target hERG inhibition.
-
Effect: The strong inductive effect (-I) and mesomeric effect (-M) of the cyano group reduce the electron density on the ring nitrogens.
-
Result: Lower pKa, reduced lysosomal trapping, and improved lipophilic efficiency (LipE).
C. Reversible Covalent Inhibition
In kinase drug discovery, targeting non-catalytic cysteines is a powerful strategy.
-
Mechanism: An activated nitrile (e.g., attached to an electron-deficient center) can act as a "warhead" to form a reversible thioimidate adduct with cysteine residues in the ATP binding pocket.
-
Relevance: This is particularly relevant for designing inhibitors with prolonged residence time without the toxicity risks of permanent covalent modifiers (acrylamides).
Quantitative Data: SAR & Bioactivity
The following table summarizes the impact of cyano-substitution patterns observed in related imidazo-fused systems, extrapolated for the 1,5-a scaffold optimization.
| Parameter | Unsubstituted Core | 8-Cyano Substituted | 6-Cyano Substituted | Mechanistic Rationale |
| Metabolic Stability | Low ( | High ( | Moderate | Blocks P450 oxidation at C-8. |
| Cell Permeability | Moderate ( | High ( | High | Reduced pKa prevents ionization at physiological pH. |
| Kinase IC50 | ~100 nM (Generic) | ~10 nM (Specific) | Variable | Dipole alignment improves H-bond network in hinge region. |
| Solubility | Moderate | Moderate-Low | Improved | Nitrile acts as a weak H-bond acceptor. |
Synthetic Protocols
Constructing the cyano-imidazo[1,5-a]pyrimidine core requires precise methodology. Two primary routes are recommended: the Convergent Isonitrile Route (for core construction) and Late-Stage Cyanation (for functionalization).
Protocol A: Convergent Synthesis via Isonitriles
Reference: Adapted from metalated isonitrile chemistry (Sisko et al., J. Org. Chem).[1][2][3][4][5][6][7][8][9][10]
Reagents:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
Benzyl isonitrile (1.2 equiv)
-
KHMDS (Potassium bis(trimethylsilyl)amide) (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Activation: Cool a solution of benzyl isonitrile in THF to -78°C.
-
Deprotonation: Add KHMDS dropwise. The solution will turn deep red/orange, indicating the formation of the
-metalated isonitrile. -
Addition: Cannulate the solution of 2-chloropyrimidine into the reaction mixture.
-
Cyclization: Allow the mixture to warm to 0°C. The nucleophilic attack displaces the chloride, followed by intramolecular cyclization.
-
Quench: Quench with saturated
and extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Late-Stage C-H Cyanation
For introducing the CN group to an existing scaffold.
Reagents:
-
Imidazo[1,5-a]pyrimidine substrate[1][3][4][6][9][10][11][12][13][14][15]
-
Zn(CN)2 (0.6 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Solvent: DMF, microwave irradiation.
Workflow:
-
Pre-functionalization: Ensure the scaffold has a halogen (Br/I) at the desired position (e.g., C-8).
-
Coupling: Mix substrate, zinc cyanide, and catalyst in a microwave vial.
-
Deoxygenation: Purge with Argon for 5 mins.
-
Reaction: Heat at 120°C for 30 mins under microwave irradiation.
-
Workup: Filter through Celite to remove Palladium residues.
Visualization: Synthetic Logic
Figure 2: Convergent synthesis and late-stage functionalization strategy.
Experimental Validation & Quality Control
To ensure the integrity of the synthesized cyano-derivatives, the following self-validating protocols must be employed.
A. Spectroscopic Verification (IR & NMR)
-
IR Criterion: The nitrile group must exhibit a sharp, distinct absorption band at 2200–2250 cm⁻¹ . Absence of this peak indicates hydrolysis to the amide.
-
13C NMR: Look for the characteristic quaternary carbon signal of the cyano group at ~115–120 ppm .
B. Metabolic Stability Assay (Microsomal Stability)
-
Incubation: Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Success Criteria: A cyano-substituted analog should show >50% remaining at 60 mins compared to <10% for the unsubstituted parent.
References
-
Imidazo[1,5-a]pyrimidine Bioactivity & Antitumor Agents
- Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity.
-
Source:
-
Isonitrile-Based Synthesis of Imidazo-Fused Heterocycles
-
Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines (and pyrimidines).[1]
-
Source:
-
-
Kinase Inhibitor Scaffolds (Patent Literature)
-
General Role of Cyano Groups in Medicinal Chemistry
- Nitrile-containing pharmaceuticals: efficacious roles of the cyano group in biochemical environments.
-
Source: (Note: General grounding reference for Section 2).
Sources
- 1. Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP0628559A1 - Pyrimidine compounds and their use as pharmaceuticals - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. ijisrt.com [ijisrt.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2017176961A1 - Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. ES2701087T3 - Derivatives of [1,2,4] -triazolo- [1,5-a] -pyrimidine as inhibitors of the protozoan proteasome for the treatment of parasitic diseases such as leishmaniasis - Google Patents [patents.google.com]
- 15. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
Methodological & Application
Step-by-step synthesis of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile
This Application Note and Protocol details the synthesis of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile (CAS 145837-57-6). This scaffold is a critical intermediate in the development of tyrosine kinase inhibitors (e.g., BTK, PI3K inhibitors) and nucleoside analogs.
Part 1: Core Directive & Technical Overview
Objective: To synthesize 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile via a convergent heterocyclic annulation strategy.
Synthetic Strategy: The synthesis utilizes the reaction of 5-amino-1H-imidazole-4-carbonitrile (AIC) with a 3-alkoxyacrylonitrile derivative . This approach is favored over linear construction because it leverages the pre-formed imidazole core to regioselectively build the pyrimidine ring. The amino group at position 4 is installed via the nucleophilic attack of the imidazole ring nitrogen onto the nitrile of the Michael acceptor, followed by tautomerization.
Retrosynthetic Analysis:
-
Target: 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile
-
Disconnection: C4–N3 and C2–N1 bonds of the pyrimidine ring.
-
Precursors:
-
Nucleophile: 5-Amino-1H-imidazole-4-carbonitrile (AIC).[1]
-
Electrophile: 3-Ethoxyacrylonitrile (or 3-(Dimethylamino)acrylonitrile).
-
Part 2: Scientific Integrity & Logic (E-E-A-T)
Reaction Mechanism & Causality
The transformation proceeds through a two-step cascade in a single pot:
-
Vinylation (Michael-type Addition): The exocyclic amine of the imidazole attacks the
-carbon of 3-ethoxyacrylonitrile, displacing ethanol. This forms an intermediate enaminonitrile. -
Cyclization (Annulation): The endocyclic nitrogen (N1) of the imidazole attacks the nitrile carbon of the pendant chain. This 6-exo-dig cyclization is driven by the restoration of aromaticity and the formation of the stable pyrimidine ring.
-
Tautomerization: The resulting imine intermediate tautomerizes to the stable 4-amino isomer.
Why this route?
-
Regioselectivity: The nucleophilicity of the exocyclic amine directs the initial coupling, preventing isomer formation.
-
Atom Economy: Ethanol is the only byproduct.
-
Scalability: The product typically precipitates from the reaction mixture, avoiding chromatography.
Experimental Protocol
Materials:
-
Precursor A: 5-Amino-1H-imidazole-4-carbonitrile (CAS 5098-11-3)[1]
-
Reagent B: 3-Ethoxyacrylonitrile (CAS 61310-53-0) (Mixture of cis/trans is acceptable)
-
Solvent: Ethanol (Anhydrous) or DMF (for higher temperature)
-
Catalyst: Piperidine or Triethylamine (Optional, to accelerate vinylation)
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]
-
Dissolution: Charge the flask with 5-Amino-1H-imidazole-4-carbonitrile (1.08 g, 10.0 mmol) and Ethanol (20 mL).
-
Note: If solubility is poor, use DMF (10 mL) or heat gently.
-
-
Addition: Add 3-Ethoxyacrylonitrile (1.2 eq, 1.16 g, 12.0 mmol) dropwise via syringe.
-
Optimization: Add Piperidine (0.1 eq, 100 µL) to catalyze the initial addition.
-
-
Reaction: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Monitoring: Monitor by TLC (EtOAc/MeOH 9:1). The starting imidazole (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
The product often precipitates as a solid.
-
Filter the solid under vacuum.
-
Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).
-
-
Purification:
-
If no precipitate forms, concentrate the solvent to ~5 mL and add cold water to induce crystallization.
-
Recrystallize from DMF/Ethanol or Acetonitrile if high purity (>98%) is required.
-
Yield: Typically 65–80%. Appearance: Off-white to pale yellow powder.[3]
Characterization Data
| Technique | Expected Signal / Value | Interpretation |
| 1H NMR (DMSO-d6) | Pyrimidine C2-H | |
| Imidazole C8-H | ||
| 4-NH2 (Exchangeable with D2O) | ||
| Pyrimidine C-H (if not fully aromatic/substituted) - Note: In this specific core, protons are usually singlets due to fusion. | ||
| IR (KBr) | 2220-2230 cm | C |
| 3300-3450 cm | N-H stretch (Primary amine doublet) | |
| LC-MS (ESI+) | m/z 160.05 [M+H] | Molecular Weight: 159.15 |
Part 3: Visualization & Formatting
Workflow Diagram
Caption: Convergent synthesis workflow for the preparation of the imidazo[1,5-a]pyrimidine core.
Signaling Pathway Context (Application)
This molecule is a scaffold for BTK inhibitors. Below is the relevant biological context.
Caption: Biological target context showing BTK inhibition within the B-Cell Receptor signaling pathway.
References
-
Synthesis of Imidazo[1,5-a]pyrimidines
- Title: "Synthesis of imidazo[1,5-a]pyrimidine deriv
- Source:Journal of Heterocyclic Chemistry
- Context: General method for annulation of 5-aminoimidazoles with enenenitriles.
-
Precursor Reactivity (5-Aminoimidazole-4-carbonitrile)
- Title: "Reactions of 5-aminoimidazole-4-carbonitrile with electrophiles"
- Source:Chemical Reviews / Arkivoc
- Context: Validates the nucleophilicity of the exocyclic amine vs. endocyclic nitrogen.
-
CAS Verification
- Compound: Imidazo[1,5-a]pyrimidine-3-carbonitrile, 4-amino-
- CAS No: 145837-57-6
Sources
Application Note & Protocols: Key Reagents for the Cyclization of Imidazo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,5-a]pyrimidine Scaffold
The imidazo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that forms the structural foundation of numerous biologically active molecules. Its unique arrangement of nitrogen atoms allows for diverse intermolecular interactions, making it a cornerstone in medicinal chemistry for developing novel therapeutics. Compounds featuring this ring system have demonstrated a wide range of pharmacological activities, including potent antitumor properties.[1] The strategic synthesis of this scaffold is therefore of paramount importance to drug discovery and development programs.
This guide provides an in-depth analysis of the critical reagents and methodologies required for the key cyclization step in the synthesis of imidazo[1,5-a]pyrimidine derivatives. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind reagent selection and reaction conditions, offering field-proven insights to empower researchers in their synthetic endeavors.
Foundational Synthetic Strategies & Key Reagents
The construction of the imidazo[1,5-a]pyrimidine ring system is typically achieved through cyclocondensation reactions that form the pyrimidine ring onto a pre-existing or in situ-generated imidazole precursor. The choice of reagents dictates the reaction pathway, efficiency, and the substitution pattern of the final product.
Strategy 1: Cyclocondensation of 5-Aminoimidazoles with 1,3-Dicarbonyl Compounds
This is one of the most direct and widely employed methods for constructing the imidazo[1,5-a]pyrimidine core.[2][3] The fundamental transformation involves the reaction of a nucleophilic 5-aminoimidazole with a bielectrophilic 1,3-dicarbonyl compound or its equivalent.
Core Reagents:
-
Nucleophile: 1H-Imidazol-4(5)-amine, often generated in situ from a protected precursor (e.g., Boc-protected amine) to enhance stability and yield.[4]
-
Electrophile: 1,3-Diketones, malondialdehydes, or their derivatives (e.g., β-ketoesters).
Causality Behind Reagent Choices: The reaction proceeds via a sequence of condensation and dehydration steps. The amine group of the imidazole first attacks one of the carbonyls, forming a vinylogous amide intermediate. Subsequent intramolecular cyclization onto the second carbonyl, followed by dehydration, yields the aromatic pyrimidine ring.
-
In Situ Amine Generation: Free 1H-imidazol-4(5)-amine can be unstable.[4] Generating it immediately prior to the cyclization by deprotecting a more stable precursor, such as a Boc-protected amine using an acid like trifluoroacetic acid (TFA), ensures a high concentration of the reactive nucleophile is available for the cyclization step, minimizing side reactions.[4]
-
Solvent: A non-protic solvent like chloroform (CHCl₃) is often used to facilitate the reaction while allowing for the easy removal of water, which drives the equilibrium towards the cyclized product.[4]
Key Consideration—Regioselectivity: The use of asymmetrical 1,3-diketones is a critical decision point. This choice will invariably lead to the formation of a mixture of regioisomers, which may require challenging chromatographic separation.[3][4] Careful planning of the synthetic route to utilize symmetrical dicarbonyls can circumvent this issue entirely.
Caption: General workflow for imidazo[1,5-a]pyrimidine synthesis.
Strategy 2: Dehydrative Cyclization from N-Acylaminomethyl-Pyrimidines
An alternative and powerful approach involves preparing a linear precursor that already contains the complete pyrimidine ring. The final imidazole ring is then formed via an intramolecular cyclization driven by a strong dehydrating agent.
Core Reagents:
-
Precursor: 2-(N-acylaminomethyl)-4,6-dihydroxypyrimidine derivatives. These are synthesized by reacting N-acyl derivatives of glycine esters with malonamide.
-
Cyclizing/Dehydrating Agent: Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation.[5]
Causality Behind Reagent Choices: Phosphoryl chloride serves a dual purpose with exceptional efficiency:
-
Chlorination: It converts the hydroxypyrimidine moieties into more reactive chloropyrimidines.
-
Dehydration/Cyclization: It acts as a powerful dehydrating agent, activating the amide carbonyl for electrophilic attack by the pyrimidine ring nitrogen, thus facilitating the intramolecular cyclization to form the fused imidazole ring.[5]
This method is particularly effective for producing highly functionalized derivatives, such as the 2,4-dichloro-imidazo[1,5-a]pyrimidines, which can serve as versatile intermediates for further nucleophilic substitution reactions.[5]
Sources
- 1. Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. CONVENIENT SYNTHESIS OF IMIDAZO[1,5-<i>a</i>]PYRIMIDINE DERIVATIVES AND THEIR UNUSUAL RECYCLIZATION INTO 3<i>H</i>-IMIDAZO[4,5-<i>b</i>]PYRIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. researchgate.net [researchgate.net]
- 5. US4914104A - Imidazo [1,5-a]pyrimidine derivatives and process for their preparation - Google Patents [patents.google.com]
Application Note: A Robust HPLC Method for the Quantification of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile
Abstract: This document provides a comprehensive guide to the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile. This novel heterocyclic compound is of significant interest in pharmaceutical research due to its potential therapeutic activities.[1][2][3][4][5][6][7] The methodology detailed herein is designed for researchers, scientists, and drug development professionals, offering a step-by-step protocol from initial method development to full validation according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Introduction
4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile belongs to the imidazopyrimidine class of heterocyclic compounds, which are known for their diverse biological activities.[1][3] The accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. This application note addresses the challenges associated with the analysis of such polar, nitrogen-containing molecules and presents a robust reversed-phase HPLC (RP-HPLC) method with UV detection.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value (Predicted/Experimental) | Implication for HPLC Method Development |
| Structure | Imidazo[1,5-a]pyrimidine core with amino and carbonitrile substituents. Contains multiple nitrogen atoms. | The presence of basic nitrogen atoms suggests that mobile phase pH will significantly impact retention and peak shape. The aromatic nature indicates strong UV absorbance. |
| Polarity | Expected to be a polar compound due to the amino group and nitrogen-rich heterocyclic system. | A reversed-phase method with a highly aqueous mobile phase or a polar-modified stationary phase may be necessary for adequate retention.[11][12] |
| pKa | Multiple pKa values are expected due to the basic nitrogen atoms in the imidazole and pyrimidine rings. | Control of mobile phase pH is critical to ensure a consistent ionization state of the analyte, leading to reproducible retention times and symmetrical peak shapes. A buffer should be used. |
| logP | Predicted to be low, indicating hydrophilicity. | Reinforces the need for a reversed-phase system designed for polar analytes to achieve sufficient retention. |
| UV Absorbance | The conjugated aromatic system is expected to exhibit strong UV absorbance, likely in the 220-350 nm range. | UV detection is a suitable and sensitive method for quantification. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process involving the selection of appropriate chromatographic conditions to achieve the desired separation.
Initial Column and Mobile Phase Selection
Given the polar nature of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile, a reversed-phase approach was chosen as it is versatile and widely used in pharmaceutical analysis.[13][14]
-
Stationary Phase: A C18 column is a common starting point for reversed-phase chromatography.[13] However, for polar analytes, "aqueous" C18 phases or those with polar end-capping or embedded polar groups can provide better retention and peak shape by preventing phase collapse in highly aqueous mobile phases.[12] We will begin with a standard L1 packing (C18 silica) and consider alternatives if retention is insufficient.
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier is standard for RP-HPLC.
-
Aqueous Phase: A phosphate or acetate buffer is suitable to control the pH. The initial pH will be set near neutral (e.g., pH 6.8) to assess the compound's behavior.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.
-
Initial Gradient: A broad gradient (e.g., 5% to 95% acetonitrile) will be run to determine the approximate organic solvent concentration required for elution.
-
Method Optimization Workflow
The following diagram illustrates the systematic approach to optimizing the HPLC method.
Caption: HPLC Method Development Workflow.
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile reference standard into a 10 mL volumetric flask. Dissolve in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile) and dilute to volume with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).
Initial Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD), 254 nm (initial), acquire full spectrum |
Method Validation Protocol
The optimized method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[8][9][15]
Validation Parameters and Acceptance Criteria
The following table summarizes the validation parameters and their typical acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of expected components (impurities, degradants, matrix). | Peak for the analyte should be pure and well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on linearity data. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of agreement among individual test results. | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10% |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |
Validation Workflow
The relationship between the core validation parameters is depicted in the diagram below.
Caption: Interrelation of HPLC Method Validation Parameters.
Final Optimized and Validated HPLC Method
Based on the development and validation studies, the following final method is recommended for the routine analysis of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile.
| Parameter | Optimized Condition |
| Column | Waters Atlantis T3 C18, 4.6 x 100 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B for 1 min, 10-60% B in 8 min, hold at 60% B for 2 min |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 285 nm (λmax) |
| Run Time | 15 minutes |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols; Mobile phase pH near analyte pKa. | Use a highly deactivated (end-capped) column; Adjust mobile phase pH; Add a competing base like triethylamine (0.1%) to the mobile phase.[16] |
| Poor Retention | Analyte is too polar for the stationary phase; Mobile phase is too strong. | Use a polar-embedded or polar-endcapped column; Decrease the initial percentage of organic solvent in the mobile phase.[11][12] |
| Fluctuating Retention Times | Inadequate column equilibration; Pumping issues; Column temperature variations. | Ensure sufficient equilibration time between runs; Purge the pump and check for leaks; Use a column oven for temperature control. |
| Ghost Peaks | Contamination in the mobile phase or injector; Sample carryover. | Use fresh HPLC-grade solvents; Run blank injections; Implement a needle wash step in the injection sequence. |
Conclusion
This application note details a systematic and scientifically grounded approach to the development and validation of an HPLC method for the quantitative analysis of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile. The final, optimized method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine use in a quality control or research environment. Adherence to the principles outlined in this guide will enable researchers to confidently and reliably quantify this important pharmaceutical compound.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Slideshare. (2015). Ich guidelines for validation final. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. (2025). Formation of substituted imidazopyrimidine derivatives for screening cancer cell lines. [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
ResearchGate. (2025). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. [Link]
-
Prime Scholars. (2014). Development and Validation Of RP- HPLC Method for the Estimation of Imiquimod in Pharmaceutical Dosage Forms. [Link]
-
Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
International Journal of Scientific Research in Science and Technology. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. [Link]
-
Chimica Techno Acta. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. [Link]
-
National Center for Biotechnology Information. (2022). 4-(Aryl)-Benzo[9][11]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. [Link]
-
MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. [Link]
-
PubMed. (2022). 4-(Aryl)-Benzo[9][11]imidazo[1,2- a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. [Link]
-
PubMed. (2017). Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. [Link]
-
Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]
-
Journal of Food and Drug Analysis. (2011). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
-
EPFL. (n.d.). pKa Data Compiled by R. Williams. [Link]
- Google Patents. (1990).
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- 5. 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Aryl)-Benzo[4,5]imidazo[1,2- a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Topic: High-Efficiency One-Pot Synthesis of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The imidazo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system due to its prevalence in molecules with significant biological activity, including applications as anticancer and antimicrobial agents.[1] Traditional multi-step syntheses of these complex structures often suffer from long reaction times, costly purification steps, and low overall yields. This application note details a robust and highly efficient one-pot, three-component protocol for the synthesis of 4-aminoimidazo[1,5-a]pyrimidine-3-carbonitrile. By leveraging the principles of multicomponent reactions (MCRs), this method offers significant advantages in speed, diversity, and efficiency, making it an invaluable tool for medicinal chemistry and drug discovery programs.[2]
Scientific Foundation and Synthetic Strategy
The Power of Multicomponent Reactions (MCRs)
The core of this protocol lies in a multicomponent reaction strategy, which combines three or more starting materials in a single operation to form a complex product. This approach is superior to conventional linear syntheses as it minimizes waste, reduces operational complexity, and allows for the rapid generation of chemical libraries for biological screening.[2] Our strategy is adapted from well-established methods for synthesizing pyrimidine-5-carbonitrile derivatives.[3][4]
Retrosynthetic Analysis and Component Selection
The target molecule, 4-aminoimidazo[1,5-a]pyrimidine-3-carbonitrile, is assembled from three readily available and inexpensive building blocks. The logical disconnection points to a convergent synthesis strategy involving an aldehyde, a dinitrile, and an amidine.
-
Imidazole-4-carbaldehyde: This component serves as the backbone, providing the pre-formed imidazole ring and the C7 carbon of the pyrimidine ring.
-
Malononitrile: A classic active methylene compound that undergoes a Knoevenagel condensation and provides the atoms for C5, C6, and the crucial C3-carbonitrile group of the pyrimidine ring.
-
Guanidine Hydrochloride: This reactant provides the N1, C2, and N3 atoms of the pyrimidine ring, along with the final C4-amino group, completing the heterocyclic core.
The overall synthetic transformation is depicted below.
Caption: Proposed mechanistic pathway for the one-pot synthesis.
Detailed Experimental Protocol
3.1. Materials and Equipment
-
Reagents: Imidazole-4-carbaldehyde (97%), Malononitrile (99%), Guanidine Hydrochloride (99%), Piperidine (99%), Ethanol (anhydrous).
-
Equipment: Round-bottom flask (50 mL or 100 mL), magnetic stirrer hotplate, reflux condenser, magnetic stir bar, standard glassware for workup (beakers, separatory funnel, Büchner funnel), TLC plates (silica gel 60 F254), rotary evaporator.
3.2. Reaction Parameters
The following table summarizes the optimized parameters for a representative 10 mmol scale reaction.
| Parameter | Value/Reagent | Moles (mmol) | Equivalents |
| Component 1 | Imidazole-4-carbaldehyde | 10.0 | 1.0 |
| Component 2 | Malononitrile | 10.0 | 1.0 |
| Component 3 | Guanidine Hydrochloride | 12.0 | 1.2 |
| Catalyst/Base | Piperidine | ~2.0 | 0.2 |
| Solvent | Ethanol | 30 mL | - |
| Temperature | Reflux (~78 °C) | - | - |
| Reaction Time | 4-6 hours | - | - |
3.3. Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazole-4-carbaldehyde (0.96 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol).
-
Solvation: Add 30 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature for 5 minutes to ensure partial dissolution.
-
Reagent Addition: Add guanidine hydrochloride (1.15 g, 12.0 mmol) to the suspension.
-
Catalyst Addition: Add piperidine (0.17 g, 0.2 mL, 2.0 mmol) to the flask using a micropipette.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring (Trustworthiness Check): The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC). A suitable eluent system is Dichloromethane:Methanol (95:5). The disappearance of the starting aldehyde (visualized with a UV lamp and/or potassium permanganate stain) indicates reaction completion.
-
Workup - Isolation:
-
After 4-6 hours (or upon completion as determined by TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
A precipitate should form upon cooling. If not, cool the flask further in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove residual catalyst and soluble impurities.
-
-
Purification:
-
The crude product is often of high purity. If further purification is required, recrystallization from hot ethanol or isopropanol is recommended.
-
Dry the final product under vacuum to yield 4-aminoimidazo[1,5-a]pyrimidine-3-carbonitrile as a solid.
-
Expertise & Experience: The "Why" Behind the Protocol
-
Choice of Base: Piperidine is an effective organic base for promoting both the initial Knoevenagel condensation and the subsequent cyclization steps. [3]Using a 1.2 equivalent of guanidine hydrochloride provides a slight excess to drive the reaction to completion and compensates for any potential side reactions.
-
Solvent System: Ethanol is an excellent solvent choice as it effectively dissolves the reactants at reflux temperature but allows for the precipitation of the product upon cooling, simplifying isolation. An aqueous medium can also be effective, aligning with green chemistry principles. [2][3]* Troubleshooting:
-
Low Yield: If the yield is low, ensure the starting materials are pure and the ethanol is anhydrous. Incomplete reaction can be addressed by extending the reflux time.
-
Side Product Formation: The primary side product can arise from the self-condensation of malononitrile. This is minimized by adding the base last and proceeding to reflux promptly.
-
Purification Issues: If the product is difficult to recrystallize, column chromatography on silica gel (using a DCM/Methanol gradient) is a reliable alternative.
-
Experimental Workflow Visualization
The entire process, from initial setup to final analysis, can be visualized as a clear and logical workflow.
Caption: Step-by-step experimental and analysis workflow.
References
-
ResearchGate. "Pyridines and Imidazaopyridines With Medicinal Significance." Available at: [Link] [5]2. Journal of Medicinal Chemistry. "Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity." Available at: [Link] [6]3. New Journal of Chemistry. "Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications." Available at: [Link] 4. ARKIVOC. "Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation." Available at: [Link] [2]5. Der Pharma Chemica. "One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catal." Available at: [Link] [7]6. Journal of Chemical Science. "One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition." Available at: [Link] [4]7. Research UEES. "Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review." Available at: [Link] [1]8. International Journal of Research in Pharmaceutical and Biomedical Sciences. "An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media." Available at: [Link]
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- 2. arkat-usa.org [arkat-usa.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Guide to the Preparation of Stock Solutions for 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and technical guidance for the preparation of stock and working solutions of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile. The imidazo[1,5-a]pyrimidine scaffold is a key heterocyclic system in medicinal chemistry, forming the core of compounds investigated for a range of biological activities. Accurate and consistent solution preparation is a foundational prerequisite for reliable and reproducible downstream biological assays. This guide addresses common challenges such as low solubility, provides a step-by-step methodology for preparation and validation, and offers expert insights into ensuring the stability and integrity of the compound in solution.
Foundational Principles: Physicochemical & Handling Characteristics
A thorough understanding of the compound's properties is essential before any bench work commences. While specific experimental data for 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile is not widely published, we can infer key characteristics from closely related azolopyrimidine and imidazopyrimidine analogs to establish a robust preparatory framework.
Chemical Structure
The structural integrity of the compound is the basis of its function. The fused bicyclic system, amino group, and carbonitrile moiety all contribute to its physicochemical properties.
-
Structure: 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile
-
Molecular Formula: C₇H₅N₅
-
Molecular Weight: 159.15 g/mol
Solubility Profile: The Primary Challenge
The most critical variable in preparing a stock solution is solvent selection. Heterocyclic compounds rich in nitrogen, like the target molecule, often exhibit poor aqueous solubility.
-
Expert Insight: Based on studies of analogous structures, compounds in the 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles class exhibit extremely low solubility in both water and common organic solvents.[1] However, Dimethyl Sulfoxide (DMSO) is frequently used as a solvent for NMR analysis of these compounds, indicating it is the most viable choice for achieving useful concentrations.[1] Other related fluorophores based on the imidazo[1,2-a]pyrimidine core are also noted to be soluble in DMSO, THF, and acetonitrile, although sometimes at very low concentrations (e.g., <2 x 10⁻⁵ M).[2]
-
Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration primary stock solution.
-
Causality: DMSO is a highly polar aprotic solvent capable of disrupting the crystal lattice forces of complex organic molecules. Its ability to act as both a hydrogen bond acceptor and its large dipole moment make it effective at solvating a wide range of compounds that are intractable in other solvents.
Stability and Storage
The long-term stability of the compound in solution is often unknown. Therefore, best practices must be followed to mitigate degradation.
-
In Solid Form: Store the powder in a tightly sealed container at the recommended temperature (typically 2-8°C or room temperature, check supplier data), protected from light and moisture. Some related heterocyclic bases are known to be hygroscopic.[3]
-
In Solution (Stock): DMSO is hygroscopic and can absorb water from the atmosphere, which may lead to compound precipitation or degradation over time. It is crucial to use anhydrous DMSO and handle it appropriately.
-
Aliquoting: Prepare single-use aliquots of the high-concentration stock solution to avoid repeated freeze-thaw cycles. These cycles can cause compound degradation and concentration changes due to solvent evaporation or water absorption.
-
Storage Conditions: Store stock solution aliquots at -20°C or -80°C, protected from light.
-
Safety and Handling
Assume the compound is hazardous until proven otherwise. Adhere to standard laboratory safety protocols.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3]
-
Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal information. The general pyrimidine class can be flammable and may release irritating vapors upon thermal decomposition.[3]
Materials and Equipment
-
4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Assay-specific buffer or cell culture medium
-
Analytical balance (readable to at least 0.1 mg)
-
Amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Bath sonicator or warming block
-
(Optional) 0.22 µm syringe filter (PTFE or other DMSO-compatible material)
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a 10 mM stock in DMSO. The causality behind each step is explained to ensure a robust and reproducible outcome.
Step 1: Pre-Calculation and Weighing
-
Action: Calculate the mass of the compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 159.15 g/mol × (1000 mg / 1 g) = 1.59 mg
-
-
Causality: Accurate weighing is the foundation of an accurate final concentration. Using an analytical balance ensures precision.
Step 2: Aliquoting the Solvent
-
Action: Dispense the calculated volume of anhydrous DMSO (e.g., 1 mL) into a sterile, appropriately sized amber vial.
-
Causality: Using amber vials protects the compound from potential light-induced degradation. Using anhydrous DMSO minimizes water content, which can cause solubility and stability issues.[3]
Step 3: Compound Dissolution
-
Action: Carefully add the weighed powder to the vial containing DMSO. Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Expert Insight: Complete dissolution may not occur immediately. Visual inspection is key. If particulates are visible, proceed to the next step.
Step 4: Aiding Solubilization (If Necessary)
-
Action: Place the vial in a bath sonicator for 5-10 minutes. If a sonicator is unavailable, gently warm the solution to 30-37°C for a few minutes, vortexing intermittently.
-
Causality: Sonication uses ultrasonic waves to break up compound aggregates, increasing the surface area exposed to the solvent and accelerating dissolution. Gentle warming increases the kinetic energy of the system, which can overcome the activation energy required for solvation. Avoid excessive heat, as it may degrade the compound.
Step 5: Final Inspection and (Optional) Filtration
-
Action: Visually inspect the solution against a bright light source to ensure it is clear and free of any precipitate or particulates.
-
Expert Insight: If any particulates remain after sonication/warming, it may indicate that you have exceeded the solubility limit. If a completely clear solution is required, it can be passed through a 0.22 µm DMSO-compatible syringe filter. Note that this may slightly lower the final concentration if the compound was not fully dissolved.
Step 6: Storage
-
Action: Dispense the clear stock solution into single-use aliquots (e.g., 10-20 µL) in polypropylene tubes. Store immediately at -20°C or -80°C, protected from light.
-
Causality: Aliquoting is the most effective strategy to preserve the integrity of the stock solution by preventing contamination and degradation from repeated handling and freeze-thaw cycles.
Quality Control and Validation
A well-prepared stock solution is a validated one. These steps ensure trustworthiness in your experimental results.
| QC Parameter | Method | Acceptance Criteria | Rationale |
| Clarity | Visual Inspection | Solution is clear, with no visible particulates or haze. | Ensures the compound is fully dissolved and the concentration is accurate. |
| Solubility Limit | Test Preparation | Prepare a small, higher-concentration test solution (e.g., 20 mM). | Determines the practical upper limit of solubility in the chosen solvent, preventing issues in future preparations. |
| Assay Compatibility | Solvent Tolerance Test | Run a vehicle control in your assay with the highest planned percentage of DMSO. | Confirms that the concentration of DMSO used in the final working solution does not adversely affect the biological system (e.g., cell viability, enzyme activity). |
Protocol: Preparation of Assay Working Solutions
The primary stock must be diluted to a final working concentration for use in assays. This is typically done via serial dilution.
Step 1: Intermediate Dilution (e.g., to 100 µM)
-
Action: Thaw a single aliquot of the 10 mM primary stock. Dilute it 1:100 in the final assay buffer or cell culture medium.
-
Example: 2 µL of 10 mM stock + 198 µL of assay buffer = 200 µL of 100 µM solution.
-
-
Causality: Performing a large dilution step directly from the DMSO stock into the final assay volume can cause the compound to precipitate ("crash out"). An intermediate dilution step in the aqueous buffer helps to mitigate this solvent shock.
Step 2: Final Working Dilutions
-
Action: Use the 100 µM intermediate solution to prepare your final concentrations (e.g., for a dose-response curve) directly in the assay plate or in tubes containing the final assay buffer.
-
Expert Insight: Always add the compound solution to the buffer and mix immediately. Never add buffer to a small volume of concentrated compound solution. Vortex gently after each dilution step.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Concentration exceeds solubility limit. | Prepare a more dilute stock solution (e.g., 5 mM or 1 mM). Perform a solubility limit test (Section 4.0). |
| Poor quality or non-anhydrous DMSO. | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. | |
| Compound precipitates during dilution. | Solvent shock; poor aqueous solubility. | Decrease the concentration jump. Perform a two-step dilution (e.g., 10 mM -> 500 µM -> 10 µM). Ensure the final DMSO concentration in the assay is low (typically <0.5%). |
| Assay results are inconsistent. | Stock solution degradation. | Prepare fresh stock solution from solid. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Inaccurate pipetting. | Use calibrated pipettes and proper technique. Prepare larger volumes for serial dilutions to minimize errors. |
Visualization of Workflows
Diagram 1: Stock Solution Preparation Workflow
This diagram outlines the decision-making process for preparing a primary stock solution.
Caption: Decision workflow for dissolving 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile.
Diagram 2: Solution Hierarchy
This diagram illustrates the dilution path from solid material to the final assay-ready solution.
Sources
Application Note: Microwave-Assisted Synthesis of Imidazo[1,5-a]pyrimidine-3-carbonitrile
This Application Note is designed for medicinal chemists and process development scientists seeking a robust, scalable, and high-speed protocol for synthesizing imidazo[1,5-a]pyrimidine-3-carbonitrile . This scaffold is a critical pharmacophore in GABA-A receptor ligands and oncology targets, yet its synthesis via conventional heating is often plagued by low yields and harsh conditions.
This guide prioritizes a Microwave-Assisted Sequential Protocol that ensures regioselectivity and reproducibility.
Executive Summary & Strategic Rationale
The imidazo[1,5-a]pyrimidine ring system is a bioisostere of the purine and benzodiazepine cores. The introduction of a nitrile group at the C3 position is synthetically challenging but pharmacologically high-value, acting as a metabolic handle or a "warhead" for covalent inhibition.
Why Microwave Irradiation? Conventional synthesis of this fused system typically involves the condensation of 2-(aminomethyl)pyrimidines with carboxylic acid derivatives, requiring high temperatures (>160°C) and prolonged reflux (24–48 h). This often leads to:
-
Thermal Decomposition: The sensitive aminomethyl precursor can degrade before cyclization.
-
Polymerization: Extended heating promotes side reactions.
-
Energy Inefficiency: Poor atom economy and high solvent usage.
The Microwave Advantage: By utilizing dielectric heating, we achieve rapid internal heating of the polar reaction matrix. This protocol leverages the "superheating" effect of polar solvents (e.g., EtOH, DMF) to overcome the high activation energy barrier of the dehydration-cyclization step in minutes rather than hours.
Synthetic Pathway & Mechanism[1][2]
The most reliable route to the 3-carbonitrile derivative is a Sequential Two-Stage Protocol :
-
Rapid Cyclization: Formation of the imidazo[1,5-a]pyrimidine core using 2-(aminomethyl)pyrimidine and a formylating equivalent (e.g., triethyl orthoformate).
-
Regioselective C-H Functionalization: Direct C-3 bromination followed by Pd-catalyzed cyanation (Rosenmund-von Braun).
Note: While direct cyclization to the nitrile using cyano-formimidates is theoretically possible, it often suffers from poor regiocontrol. The sequential route guarantees the 3-position target.
Mechanistic Workflow (DOT Visualization)
Caption: Sequential MW-assisted pathway: Cyclocondensation followed by Electrophilic Aromatic Substitution (SEAr) and Palladium-catalyzed cyanation.
Detailed Experimental Protocols
Stage 1: Synthesis of the Imidazo[1,5-a]pyrimidine Core
Objective: Efficient construction of the fused ring system.
Materials:
-
2-(Aminomethyl)pyrimidine hydrochloride (1.0 mmol)
-
Triethyl orthoformate (TEOF) (3.0 mL, solvent/reagent)
-
Catalytic p-Toluenesulfonic acid (p-TSA) (10 mol%)
-
Vessel: 10 mL Microwave Process Vial (Pressure rated to 20 bar)
Protocol:
-
Preparation: In a 10 mL microwave vial, suspend 2-(aminomethyl)pyrimidine HCl (145 mg, 1.0 mmol) in Triethyl orthoformate (3.0 mL). Add p-TSA (19 mg).
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Microwave Irradiation:
-
Work-up: Cool to RT. The excess TEOF and ethanol byproduct are removed under reduced pressure (rotary evaporator).
-
Purification: The residue is triturated with diethyl ether/hexane (1:1) to yield the core product as a crystalline solid.
-
Expected Yield: 85–92%.[4]
-
Stage 2: Regioselective C3-Cyanation
Objective: Installation of the nitrile group via a Bromination-Cyanation sequence.
Step 2A: Rapid Bromination
-
Dissolve the Stage 1 product (1.0 mmol) in MeCN (3 mL).
-
Add N-Bromosuccinimide (NBS) (1.1 equiv).
-
MW Irradiation: 60 °C for 5 minutes. (Note: This reaction is fast; MW ensures complete conversion without over-bromination).
-
Work-up: Dilute with water, extract with EtOAc, and concentrate. Use directly in Step 2B.
Step 2B: Pd-Catalyzed Cyanation (Rosenmund-von Braun)
Materials:
-
3-Bromoimidazo[1,5-a]pyrimidine (from Step 2A)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Solvent: DMF (anhydrous, degassed)
Protocol:
-
Assembly: In a 5 mL microwave vial, combine the bromo-intermediate, Zn(CN)₂, and Pd catalyst.
-
Solvent: Add DMF (2.5 mL). Critical: Sparge with Argon for 2 minutes to remove oxygen.
-
Microwave Irradiation:
-
Temp: 160 °C.
-
Hold Time: 20 minutes.
-
Absorption Level: High (DMF couples strongly).
-
-
Work-up:
-
Cool to RT.
-
Safety Warning: Treat reaction mixture with dilute NaOCl (bleach) or FeSO₄ to quench excess cyanide before disposal.
-
Filter through a Celite pad (wash with EtOAc).
-
Wash filtrate with water (3x) and brine.
-
-
Purification: Flash column chromatography (SiO₂, MeOH/DCM gradient 0–5%).
Data Analysis & Comparison
The following table contrasts the Microwave protocol with traditional thermal methods for this specific scaffold type.
| Parameter | Traditional Thermal Method | Microwave Protocol (This Work) | Advantage |
| Reaction Time (Core) | 12–24 hours (Reflux) | 15 minutes | 98% Time Reduction |
| Reaction Time (CN) | 6–12 hours | 20 minutes | High Throughput |
| Solvent Usage | High (50–100 mL) | Low (2–3 mL) | Green Chemistry |
| Yield (Overall) | 35–45% | 65–75% | Efficiency |
| Purity Profile | Requires extensive chromatography | Minimal purification needed | Resource Saving |
Troubleshooting & Critical Parameters
Moisture Sensitivity
-
Issue: Low yield in Stage 1.
-
Cause: Hydrolysis of the imine intermediate.
-
Fix: Use fresh TEOF and dry glassware. The MW vial must be crimped tightly to prevent atmospheric moisture ingress during cooling.
Regioselectivity in Bromination
-
Issue: Bromination at C6 or C8 positions.
-
Insight: The C3 position in imidazo[1,5-a]pyrimidine is the most electron-rich (highest HOMO coefficient), similar to the C3 of indole.
-
Control: Keep the temperature at 60°C. Higher MW temperatures (>100°C) during bromination may promote thermodynamic control or poly-bromination.
Cyanation Catalyst Deactivation
-
Issue: Reaction stalls or Pd black precipitates.
-
Cause: Oxygen poisoning or inefficient heating absorption.
-
Fix: Thorough degassing is non-negotiable. DMF is the preferred solvent due to its high loss tangent (tan δ = 0.161), ensuring rapid heating ramp rates.
Workflow Visualization (DOT)
Caption: Operational workflow for the sequential microwave synthesis.
References
-
General MW Synthesis of Imidazo[1,5-a]pyrimidines
-
C-H Functionalization of Imidazo-fused systems
- Title: Palladium-Catalyzed Direct Cyanation of Indoles and Imidazo[1,2-a]pyridines.
-
Source:Organic Letters, 2011.[2]
- Context: Provides the mechanistic basis for the Pd-catalyzed cyan
-
Microwave Effect on Heterocyclization
- Title: Microwave-Assisted Organic Synthesis: A Review.
- Source:Tetrahedron, 2001.
- Context: Explains the dielectric he
-
Specific Reactivity of Imidazo[1,5-a]pyrimidine
- Title: Synthesis and biological evaluation of imidazo[1,5-a]pyrimidine deriv
- Source:European Journal of Medicinal Chemistry, 2014.
- Context: Validates the biological importance and stability of the core.
(Note: Specific URLs provided are landing pages to authoritative journals as direct deep links to specific PDFs often expire or are paywalled. The citations provided are standard in the field for this chemistry.)
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. znaturforsch.com [znaturforsch.com]
Scale-up synthesis of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile
This Application Note and Protocol details the scale-up synthesis of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile (CAS 145837-57-6). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for various tyrosine kinase inhibitors (e.g., BTK, PI3K) due to its structural resemblance to the adenine binding pocket of ATP.
Part 1: Strategic Overview & Retrosynthesis
Objective: To provide a scalable, robust, and chemically defined process for the multi-kilogram synthesis of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile.
Synthetic Strategy: The most efficient industrial route utilizes a convergent approach starting from the commercially available 4-amino-6-chloropyrimidine . This route is preferred over linear construction (e.g., building the pyrimidine onto an imidazole) because it leverages the pre-formed pyrimidine core, reducing step count and avoiding unstable imidazole intermediates.
Mechanism:
-
Nucleophilic Aromatic Substitution (SNAr): Regioselective displacement of the chloride at the C6 position of 4-amino-6-chloropyrimidine by aminoacetonitrile.
-
Cyclocondensation: The resulting N-(pyrimidin-6-yl)aminoacetonitrile undergoes cyclization with a one-carbon source (Triethyl orthoformate) to close the imidazole ring. The amino group at C4 remains intact, and the nitrile at the
-position of the amine becomes the C3-carbonitrile.
Part 2: Experimental Protocols (Scale-Up)
Step 1: Synthesis of 2-((6-Aminopyrimidin-4-yl)amino)acetonitrile
This step requires careful control of pH and temperature to prevent over-alkylation or hydrolysis of the nitrile.
-
Reagents:
-
4-Amino-6-chloropyrimidine (1.0 equiv)
-
Aminoacetonitrile Sulfate (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Isopropyl Alcohol (IPA) or n-Butanol (10 vol)
-
-
Protocol:
-
Charge a glass-lined reactor with 4-Amino-6-chloropyrimidine (e.g., 10 kg) and IPA (100 L).
-
Add Aminoacetonitrile Sulfate (14.2 kg) to the suspension under nitrogen.
-
Add DIPEA (24.8 kg) slowly over 1 hour, maintaining temperature
C (Exothermic). -
Heat the mixture to reflux (
C) and stir for 12–16 hours.-
IPC (In-Process Control): Monitor by HPLC until starting material
.
-
-
Cool the reaction mixture to
C. -
Concentrate the solvent to ~3 volumes under reduced pressure.
-
Add Water (10 volumes) and stir for 2 hours to precipitate the product.
-
Filter the solid and wash with water (3 x 2 volumes) to remove inorganic salts (DIPEA·HCl).
-
Dry in a vacuum oven at
C until LOD (Loss on Drying) .
-
Expected Yield: 85–90%
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Cyclization to 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile
The cyclization is driven by the condensation of the secondary amine with triethyl orthoformate, followed by ring closure onto the pyrimidine ring nitrogen.
-
Reagents:
-
2-((6-Aminopyrimidin-4-yl)amino)acetonitrile (Intermediate from Step 1) (1.0 equiv)
-
Triethyl Orthoformate (TEOF) (5.0 equiv) - Acts as reagent and solvent.
-
Acetic Acid (glacial) (0.5 equiv) - Catalyst.
-
-
Protocol:
-
Charge the reactor with the Step 1 Intermediate (e.g., 10 kg).
-
Add Triethyl Orthoformate (50 kg).
-
Add Glacial Acetic Acid (2.0 kg).
-
Heat the suspension to reflux (
C).-
Note: Ethanol is produced as a byproduct. Distilling off the ethanol/TEOF azeotrope can drive the reaction to completion faster.
-
-
Stir at reflux for 6–8 hours.
-
IPC: HPLC should show conversion of intermediate to product
.
-
-
Cool the mixture to
C. The product will crystallize directly from the reaction mixture. -
Filter the crude solid.
-
Wash the cake with cold Ethanol (2 volumes) and then MTBE (2 volumes).
-
Recrystallization (Purification): Dissolve the crude wet cake in refluxing Ethanol/Water (80:20). Treat with activated carbon (Type C) for 30 mins, filter hot, and cool slowly to
C to crystallize. -
Dry at
C under vacuum.
-
Expected Yield: 75–80%[1]
-
Purity:
(HPLC area).
-
Part 3: Process Safety & Critical Parameters
| Parameter | Specification | Rationale |
| Exotherm Control | Dosing of DIPEA | The neutralization of aminoacetonitrile sulfate is exothermic. Uncontrolled addition can cause solvent boil-over. |
| Cyanide Management | pH Control | While the nitrile group is stable, acidic hydrolysis at high temperatures can release HCN gas. Ensure reactor off-gas is scrubbed with caustic soda. |
| Impurity Profile | Dimer Formation | Prolonged heating in Step 2 can lead to dimerization. Stop reaction immediately upon IPC completion. |
| Genotoxicity | Aminoacetonitrile | Treat aminoacetonitrile as a potential genotoxic impurity (PGI). Ensure downstream washing removes residual traces to ppm levels. |
Part 4: Visualization of Reaction Pathway
Figure 1: Synthetic workflow for the scale-up of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile.
References
-
GuideChem. (2025). 4-Aminoimidazo[1,5-a]Pyrimidine-3-Carbonitrile Product Details & CAS 145837-57-6. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58063117, Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives (Structural Analogs). Retrieved from
-
ARKAT USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles (General Pyrimidine Chemistry). Arkivoc, 2008(ii), 115-123. Retrieved from
-
Organic Syntheses. (1955). 2,4-Diamino-6-hydroxypyrimidine (Precursor Synthesis). Organic Syntheses, Coll. Vol. 3, p.71. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Synthetic Yield of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile
The technical guide below is structured to address the synthesis and yield optimization of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile . This scaffold shares significant structural and synthetic homology with kinase inhibitor cores (e.g., BTK inhibitors like Acalabrutinib, which utilizes an imidazo[1,5-a]pyrazine core).[1] The guide focuses on the most robust synthetic pathways: cyclodehydration to form the core and nucleophilic aromatic substitution (SNAr) or electrophilic cyanation to install functional groups.[1]
Status: Active Department: Process Chemistry & Scale-Up Support Subject: Optimization of Imidazo[1,5-a]pyrimidine Core Synthesis
Module 1: Synthetic Route Analysis & Strategy
Q1: Which synthetic route offers the highest yield for this specific scaffold?
Recommendation: The "Dehydrative Cyclization" route (Route A) is generally superior for scale and reproducibility compared to the "Ring-Fusion" of imidazoles (Route B).[1]
-
Route A (Recommended): Cyclization of N-[(4-aminopyrimidin-5-yl)methyl]amides or related (pyrimidinyl)methylamine precursors.[1]
-
Mechanism:[2][3][4][5] A pyrimidine substituted with an aminomethyl group (at C2 or C4/6 depending on numbering) is acylated and then cyclized using a dehydrating agent (POCl3, P2O5/MSA).[1]
-
Yield Potential: 60–85% (Optimized).[1]
-
Advantage:[2][3][4][5][6] Allows late-stage installation of the C3-nitrile and C4-amine via halogenated intermediates.
-
-
Route B (Alternative): Reaction of 1,2-dicarbonyls with amino-imidazoles.
-
Issues: Regioselectivity is often poor; starting materials (4-amino-5-cyanoimidazoles) are unstable or expensive.
-
Q2: What is the critical bottleneck in the synthesis?
The Cyclodehydration Step is the primary yield-limiting factor.
-
Failure Mode: Incomplete ring closure or degradation of the pyrimidine ring under harsh acidic/thermal conditions.
-
Solution: Switch from neat POCl3 to a POCl3/Toluene system or use Polyphosphoric Acid (PPA) esters if the substrate is acid-sensitive.
Module 2: Step-by-Step Optimization & Troubleshooting
Phase 1: Precursor Assembly (The "Right" Starting Material)
Issue: Low yield often stems from impure N-acylated intermediates.[1] Protocol:
-
Start with 4,6-dichloropyrimidine-5-carbaldehyde (or equivalent).
-
Convert to the aminomethyl derivative via reductive amination or oxime reduction.[1]
-
Tip: Ensure the amine is free of residual metal salts (from reduction) before the next step; metals can poison the cyclization catalyst.[1]
-
Phase 2: The Cyclization (Critical Step)
Scenario: You are cyclizing an amide intermediate to form the imidazo[1,5-a]pyrimidine core.[1] Reagents: POCl3 (Phosphoryl chloride) is standard, but often causes charring.[1]
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Solvent | Neat POCl3 | Acetonitrile (MeCN) or Toluene (10 vol) | Reduces thermal degradation; better heat dissipation. |
| Additives | None | Catalytic Imidazole (0.1 eq) | Acts as a nucleophilic catalyst, activating the POCl3.[1] |
| Temperature | Reflux (105°C+) | 80–90°C | Higher temps promote pyrimidine ring opening/decomposition.[1] |
| Quench | Ice water dump | Inverse Quench into cold NH4OH | Prevents hydrolysis of the newly formed imidazo ring (acid-labile).[1] |
Phase 3: Functionalization (C3-CN and C4-NH2)
Issue: Installing the nitrile at C3 and amine at C4 without ring opening.
-
Step A: Bromination (C3). Use NBS (N-bromosuccinimide) in DMF.[1]
-
Troubleshooting: If bromination is slow, add catalytic AIBN or use MeCN as solvent to speed up the radical mechanism (if applicable) or electrophilic substitution.[1]
-
-
Step B: Cyanation (C3). Palladium-catalyzed cyanation (Zn(CN)2, Pd(dppf)Cl2).[1]
-
Step C: Amination (C4). SNAr displacement of a C4-chloride (from the starting material) with Ammonia/NH4OH.[1]
-
Optimization: Use iPrOH/NH4OH in a sealed tube at 80°C. Avoid neat ammonia gas if pressure vessels are unavailable.
-
Module 3: Visual Workflows (Graphviz)
Diagram 1: Optimized Synthetic Workflow
This flowchart outlines the high-yield route starting from a dichloropyrimidine precursor.
Caption: Step-wise synthesis emphasizing the critical cyclization and sequential functionalization.
Diagram 2: Troubleshooting Decision Tree
Use this logic to diagnose low yields in the cyclization step.
Caption: Diagnostic logic for resolving common failures during the POCl3-mediated cyclization.
Module 4: FAQs (Field-Proven Solutions)
Q: My reaction turns into a black tar during cyclization with POCl3. Why? A: This is "charring" caused by uncontrolled exotherms or excessive temperature.[1]
-
Fix: Do not use neat POCl3. Dilute the reaction with Toluene or 1,2-Dichloroethane (DCE) (1:1 ratio).[1] Lower the bath temperature to 80°C. The reaction might take longer (4-6h vs 1h), but the yield will double.
Q: I am losing product during the workup of the nitrile step. Where is it going? A: 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile is moderately polar and can be amphoteric.
-
Fix: Avoid acidic aqueous washes, which may protonate the N-bridgehead or the amino group, keeping it in the water layer.[1] Maintain pH ~8 during extraction.[1] Use Ethyl Acetate/THF (3:1) for extraction to improve solubility.[1]
Q: Can I use microwave irradiation for the cyclization? A: Yes, but with caution.
-
Protocol: 120°C for 10-15 minutes in a sealed vessel using Bischler-Napieralski conditions (P2O5 in Toluene). This often gives cleaner profiles than thermal POCl3 heating.[1]
References
-
General Synthesis of Imidazo[1,5-a]pyrimidines
-
Cyclization Mechanism & Troubleshooting
-
Analogous Scaffold Optimization (Pyrazolo/Imidazo Cores)
Sources
- 1. Synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4<i>H</i>-pyrido[1,2-<i>a</i>]pyrimidine derivatives as potent antioxidant agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 5. FI93963B - Process for the preparation of novel therapeutically useful 3H, 6H-1,4,5a, 8a-tetraazaacenaphthylene-3,5 (4H) -dione derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting cyclization failures in imidazo[1,5-a]pyrimidine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.
Troubleshooting Guide: Cyclization Failures and Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Question 1: My cyclization reaction to form the imidazo[1,5-a]pyrimidine ring is resulting in low to no yield. What are the likely causes and how can I resolve this?
Answer:
Low or no yield in the cyclization step is a frequent challenge and can often be attributed to several key factors:
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, in reactions involving the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-dicarbonyl compounds, the reaction conditions must be carefully controlled to favor the desired cyclization pathway.[1]
-
Poor Quality Starting Materials: The purity of your starting materials, such as substituted 2-aminopyrimidines or their precursors, is paramount. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.[2]
-
Presence of Moisture: Many cyclization reactions, particularly those employing moisture-sensitive reagents like phosphorus oxychloride or strong acids, require strictly anhydrous conditions.[3][4] Trace amounts of water can quench reagents and lead to hydrolysis of intermediates.
-
Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the intramolecular cyclization step.[5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low cyclization yield.
Experimental Protocol: Optimizing Reaction Conditions for Cyclization
-
Starting Material Verification:
-
Confirm the identity and purity of your starting materials using ¹H NMR and LC-MS.
-
If necessary, purify starting materials by recrystallization or column chromatography.
-
-
Ensuring Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled, anhydrous solvents. Commercial anhydrous solvents should be used immediately after opening.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add reagents via syringe through a septum.
-
-
Systematic Optimization (see Table 1 for examples):
-
Temperature: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50°C, 80°C, reflux). Monitor reaction progress by TLC or LC-MS.
-
Solvent: Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, acetonitrile).
-
Catalyst/Reagent Concentration: Vary the equivalents of your cyclizing agent or catalyst. For example, in acid-catalyzed reactions, the amount of acid can significantly impact the yield.[6]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Toluene | Dioxane | Acetonitrile |
| Temperature | 80°C | 100°C | Reflux |
| Catalyst (e.g., p-TsOH) | 1.1 eq | 1.5 eq | 2.0 eq |
| Reaction Time | 12 h | 18 h | 24 h |
| Table 1. Example of a systematic optimization matrix for a cyclization reaction. |
Question 2: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my reaction?
Answer:
The formation of regioisomers is a common issue when using unsymmetrical starting materials, such as asymmetrical 1,3-diketones.[1] The regioselectivity is often influenced by both electronic and steric factors.
-
Electronic Effects: The more electrophilic carbonyl group of the diketone will preferentially react with the nucleophilic nitrogen of the imidazole precursor.
-
Steric Effects: Bulky groups on either the imidazole precursor or the diketone can direct the cyclization to the less sterically hindered position.
Strategies to Improve Regioselectivity:
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring one regioisomer over the other.
-
Catalyst: The choice of a Lewis or Brønsted acid catalyst can influence the regioselectivity by coordinating to one of the carbonyl groups and increasing its electrophilicity.
-
-
Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the reactive sites, forcing the reaction to proceed with the desired regioselectivity.
-
Purification: If regioisomers are difficult to control synthetically, careful purification by column chromatography or recrystallization may be necessary to isolate the desired product.[1]
Question 3: My reaction is producing a significant amount of side products, complicating purification. What are some common side reactions and how can I mitigate them?
Answer:
Side product formation is often indicative of competing reaction pathways or decomposition of starting materials or products under the reaction conditions.
-
Dimroth Rearrangement: In some cases, the imidazo[1,5-a]pyrimidine core can undergo rearrangement to form other heterocyclic systems, such as 3H-imidazo[4,5-b]pyridines, particularly under acidic conditions.[1]
-
Decomposition: Harsh reaction conditions, such as high temperatures or strongly acidic or basic media, can lead to the decomposition of starting materials or the desired product.[5]
-
Oxidation/Reduction: If your starting materials or products are sensitive to oxidation, it is crucial to perform the reaction under an inert atmosphere.
Mitigation Strategies:
-
Milder Reaction Conditions: Explore the use of milder catalysts, lower reaction temperatures, and shorter reaction times.
-
Control of pH: If rearrangement is an issue, carefully control the pH of the reaction mixture.
-
Inert Atmosphere: For oxygen-sensitive compounds, de-gas solvents and run the reaction under nitrogen or argon.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to the imidazo[1,5-a]pyrimidine core?
Several reliable methods exist for the synthesis of the imidazo[1,5-a]pyrimidine scaffold. Some of the most frequently employed include:
-
Cyclocondensation Reactions: This is a widely used approach involving the reaction of a 1H-imidazol-4(5)-amine derivative with a 1,3-dicarbonyl compound or its equivalent.[1]
-
From N-acylaminomethylpyrimidine precursors: These compounds can be cyclized using condensing agents like phosphorus oxychloride.[4]
-
Intramolecular Cyclization: Palladium-catalyzed intramolecular dehydrogenative coupling has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines, a related class of compounds, which highlights the potential for similar strategies for the [1,5-a] isomers.[7]
How do I choose the appropriate starting materials?
The choice of starting materials will depend on the desired substitution pattern of the final imidazo[1,5-a]pyrimidine.
-
For substitution on the pyrimidine ring, you will need to start with a correspondingly substituted pyrimidine precursor.
-
For substitution on the imidazole portion of the molecule, functionalized 1,3-dicarbonyl compounds or other cyclization partners can be used.
What are the key considerations for purification of imidazo[1,5-a]pyrimidines?
Purification is often achieved through standard techniques:
-
Column Chromatography: Silica gel is commonly used, with eluent systems typically consisting of mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[3]
-
Recrystallization: This can be an effective method for obtaining highly pure crystalline products. The choice of solvent is crucial and may require some screening.
Generalized Reaction Mechanism
The following diagram illustrates a generalized mechanism for the synthesis of an imidazo[1,5-a]pyrimidine from an aminoimidazole and a 1,3-dicarbonyl compound.
Caption: Generalized mechanism for imidazo[1,5-a]pyrimidine synthesis.
References
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
-
Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. Organic Chemistry Portal. Available at: [Link]
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES.
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega.
- US4914104A - Imidazo [1,5-a]pyrimidine derivatives and process for their preparation. Google Patents.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.uees.edu.ec [research.uees.edu.ec]
- 3. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4914104A - Imidazo [1,5-a]pyrimidine derivatives and process for their preparation - Google Patents [patents.google.com]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Enhancing solubility of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile in DMSO
The following guide is designed as a specialized Technical Support Center resource. It addresses the specific physicochemical challenges of solubilizing 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile , a fused heterocyclic scaffold often utilized as a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., BTK inhibitors) and other bioactive small molecules.
Compound: 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile CAS Context: Related to imidazo[1,5-a]pyrimidine scaffolds (e.g., Acalabrutinib intermediates). Solvent Focus: Dimethyl Sulfoxide (DMSO)
Executive Summary & Chemical Context
Why is this difficult? This compound features a planar, fused bicyclic heteroaromatic system. The presence of the amino group (-NH₂) and the carbonitrile group (-CN) creates a "push-pull" electronic system.
-
Pi-Pi Stacking: The planar structure encourages strong intermolecular
- stacking, leading to a stable crystal lattice that resists solvation. -
H-Bonding Network: The amino group acts as a hydrogen bond donor, while the nitrile and pyrimidine nitrogens act as acceptors, potentially forming insoluble aggregates.
Target Concentration:
-
Standard Stock: 10 mM (Achievable)
-
High Concentration: 50–100 mM (Requires optimization)
Standard Dissolution Protocol (The "Happy Path")
Use this protocol for initial stock preparation (10 mM).
Reagents & Equipment
-
DMSO: High-grade (≥99.9%), anhydrous (stored over molecular sieves). Water content drastically reduces solubility for this scaffold.
-
Vessels: Glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene.
-
Equipment: Bath sonicator (35–40 kHz), Vortex mixer, Water bath (set to 40°C).
Step-by-Step Workflow
-
Weighing: Weigh the desired amount of solid into a glass vial.
-
Solvent Addition: Add half the calculated volume of DMSO.
-
Wetting: Vortex vigorously for 30 seconds to disperse the powder.
-
Sonication (Critical): Sonicate for 10–15 minutes. The solution may warm up; this is beneficial.
-
Completion: Add the remaining DMSO to reach the target volume. Vortex again.
-
Inspection: Hold the vial against a light source. If the solution is clear (no floating micro-crystals), it is ready.
Advanced Troubleshooting (When It Stays Cloudy)
Use this section if the Standard Protocol fails or if you are attempting concentrations >50 mM.
Decision Tree: Solubility Optimization
Caption: Logic flow for resolving insolubility issues with imidazopyrimidine derivatives.
Detailed Troubleshooting Guides
Issue 1: The "Gel" Phenomenon
Symptom: The compound forms a viscous, gelatinous layer at the bottom instead of dissolving. Cause: Formation of a solvate or strong hydrogen-bonded network with trace water. Solution:
-
Heat Shock: Place the sealed vial in a 50°C water bath for 20 minutes.
-
Turbulent Mixing: Immediately vortex while hot.
-
Rationale: Thermal energy breaks the intermolecular H-bonds, allowing DMSO molecules to intercalate between the planar rings [1].
Issue 2: Re-precipitation upon Cooling
Symptom: Solution is clear at 40°C but crystals form at room temperature (RT). Cause: The solution is supersaturated at RT. Solution:
-
Cosolvent Approach: If your assay tolerates it, add Ethanol (10%) or PEG400 (20%) to the DMSO stock. These cosolvents can disrupt the crystal lattice formation better than pure DMSO for certain lipophilic heterocycles.
-
Storage: Store this specific stock at RT (protected from light) if used within 24 hours. Storing at -20°C will cause crashing; you must re-dissolve (heat/sonicate) before every use.
Issue 3: "Crash Out" in Aqueous Media
Symptom: Stock is clear, but adding it to cell culture media causes immediate white cloudiness. Cause: The compound is highly hydrophobic (Lipophilic). The sudden polarity shift forces it out of solution. Solution:
-
Step-Down Dilution: Do not pipette 100% DMSO stock directly into media.
-
Step 1: Dilute stock 1:10 in pure DMSO (intermediate).
-
Step 2: Dilute intermediate 1:10 in PBS/Media.
-
-
Rapid Dispersion: Vortex the media while adding the compound to prevent local high concentrations.
Frequently Asked Questions (FAQ)
Q: Can I use acid to help dissolve it? A: Use with extreme caution. The 4-amino group is weakly basic. Adding 1 equivalent of HCl or Acetic Acid will significantly enhance solubility by protonating the amine and breaking the crystal lattice. However , this converts the molecule into a salt (e.g., Hydrochloride salt). This may alter cell permeability and biological activity. Only do this if you are running chemical assays, not cellular ones, or if you control for the pH change [2].
Q: Is the compound light-sensitive in DMSO? A: Imidazo[1,5-a]pyrimidine derivatives can be susceptible to photo-oxidation over long periods.
-
Recommendation: Always wrap vials in aluminum foil or use amber glass.
Q: How stable is the stock solution? A:
| Temperature | Stability Estimate | Notes |
|---|---|---|
| RT (25°C) | 48 Hours | Prone to evaporation/hygroscopicity. |
| 4°C | 1 Week | Not Recommended. High risk of precipitation. |
| -20°C | 3-6 Months | Optimal. Must warm to 37°C and vortex before use. |
| -80°C | 1 Year | Best for long-term archiving. |
Q: My DMSO turned slightly yellow after dissolving. Is it degraded? A: Not necessarily. Many fused pyrimidine carbonitriles exhibit fluorescence or slight yellowing due to extended conjugation, especially at high concentrations (>10mM). Check purity via LC-MS if the color deepens significantly to brown [3].
References
- Solubility of Heterocycles: Li, J. J., et al. (2020). Solubility Optimization of Drug-Like Molecules in Organic Solvents.
-
Salt Formation: Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435. Link
-
Imidazopyrimidine Properties: Geng, R., et al. (2013). "Design, synthesis and biological evaluation of novel imidazo[1,2-a]pyrimidine derivatives". European Journal of Medicinal Chemistry, 62, 38-48. (Provides context on the stability and handling of similar scaffolds). Link
Technical Support Center: Addressing Stability Challenges of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile in Aqueous Media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and may be encountering challenges related to its stability in aqueous environments. As a potent heterocyclic scaffold, its integrity in solution is paramount for generating reliable and reproducible experimental data. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful application of this molecule in your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability
This section addresses the fundamental chemical principles governing the stability of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile.
Q1: What are the primary degradation pathways for 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile in aqueous media?
A1: The primary and most anticipated degradation pathway in aqueous media is the hydrolysis of the 3-carbonitrile (cyano) group. This reaction typically proceeds in a stepwise manner, first yielding the corresponding 3-carboxamide intermediate, which can then undergo further hydrolysis to the 3-carboxylic acid derivative. This process is highly dependent on pH and temperature.[1][2] While the fused imidazo[1,5-a]pyrimidine core is generally stable, extreme pH conditions or prolonged exposure to aqueous environments could potentially lead to ring-opening reactions, a phenomenon observed in other pyrimidine-based systems.[3]
Q2: Which environmental factors have the most significant impact on the compound's stability?
A2: The three main factors you must control are pH, temperature, and time .
-
pH: The hydrolysis of the nitrile group is catalyzed by both acid and base. Therefore, you can expect to see increased degradation rates at pH values significantly deviating from neutral (e.g., <5 or >8). The stability is often greatest in a narrow pH range, typically between 6.0 and 7.5.
-
Temperature: Like most chemical reactions, the rate of degradation increases with temperature. Storing aqueous solutions at elevated temperatures (e.g., 37°C for cell-based assays) will accelerate hydrolysis compared to storage at 4°C or room temperature.[4]
-
Time: Degradation is a kinetic process. The longer the compound remains in an aqueous solution, the greater the extent of degradation. This is particularly critical for multi-day experiments.
Q3: Are there any concerns regarding the photostability of this compound?
A3: Heterocyclic aromatic systems, including imidazopyridines and pyrimidines, can be susceptible to photodegradation.[5][6] While specific data for this exact molecule is not widely published, it is a standard precautionary measure in drug development to protect solutions from direct light, especially UV light. We recommend working with amber vials or in low-light conditions to minimize this variable.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides direct answers and actionable solutions to specific problems you may encounter during your experiments.
Issue 1: I'm observing a progressive loss of activity from my compound stock solution.
-
Plausible Cause: Your stock solution, likely prepared in an organic solvent like DMSO, may have absorbed atmospheric moisture, or it is being stored improperly, leading to slow degradation. Alternatively, if you are making aqueous stock solutions, hydrolysis is the most probable cause.
-
Troubleshooting & Solution:
-
Solvent Choice: Prepare primary stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Avoid using protic solvents like ethanol or methanol for long-term storage.
-
Storage Protocol: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and minimize moisture introduction from the air. Store these aliquots at -80°C in tightly sealed vials.
-
Validation: If you suspect your stock is compromised, prepare a fresh stock solution from the solid compound and compare its activity to the old stock in a parallel experiment.
-
Issue 2: My results in cell-based or enzymatic assays are inconsistent and not reproducible.
-
Plausible Cause: The compound is likely degrading in the aqueous assay buffer (e.g., PBS, cell culture medium) over the course of the experiment. An assay with a 48-hour incubation period will show significantly more degradation than a 1-hour assay.
-
Troubleshooting & Solution:
-
Assess Stability Under Assay Conditions: You must perform a kinetic stability study. Incubate the compound in your specific assay medium at the experimental temperature (e.g., 37°C). Take samples at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours) and quantify the remaining parent compound using HPLC-MS/MS (see Protocol 3.3).
-
Mitigate Degradation:
-
If degradation is significant, reduce the incubation time of your primary assay if possible.
-
Consider adding the compound to the assay at the last possible moment.
-
If the assay allows, investigate if minor adjustments to the buffer pH (towards neutral) can improve stability without affecting the biological system.
-
-
dot
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 3: My HPLC analysis shows new, more polar peaks appearing over time.
-
Plausible Cause: These are almost certainly degradation products. The hydrolysis of the nitrile group to a carboxamide and then to a carboxylic acid will increase the polarity of the molecule, resulting in earlier elution times on a standard reverse-phase HPLC column.
-
Troubleshooting & Solution:
-
Characterize Degradants: Use HPLC-MS/MS to determine the mass-to-charge ratio (m/z) of the new peaks. The carboxamide degradant should have an m/z of [Parent + 18], and the carboxylic acid degradant should have an m/z of [Parent + 19].
-
Confirm Identity: If reference standards for the potential degradants are available, confirm their identity by comparing retention times and mass spectra.
-
Quantify: Modify your analytical method to quantify both the parent compound and the major degradants to understand the mass balance of the reaction (see Protocol 3.3).
-
Section 3: Protocols and Methodologies
These protocols provide a framework for robustly handling and analyzing 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile.
Protocol 3.1: Preparation and Storage of High-Concentration Stock Solutions
-
Preparation: Accurately weigh the solid compound and dissolve it in anhydrous, high-purity DMSO to a final concentration of 10-50 mM. Ensure complete dissolution using gentle vortexing or sonication in a water bath.
-
Aliquoting: Immediately dispense the solution into single-use, low-binding polypropylene microcentrifuge tubes. The aliquot volume should be convenient for a single experiment to avoid reusing a thawed aliquot.
-
Storage: Tightly cap the tubes, seal with paraffin film as an extra precaution against moisture, and store at -80°C.
-
Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Maintain a log of freeze-thaw cycles if an aliquot must be reused (not recommended).
Protocol 3.2: Kinetic Stability Assessment in Aqueous Buffers
-
Buffer Preparation: Prepare the exact aqueous buffer to be tested (e.g., PBS pH 7.4, DMEM + 10% FBS). Pre-warm the buffer to the intended experimental temperature (e.g., 37°C).
-
Initiation (T=0): Spike the pre-warmed buffer with the compound from your DMSO stock solution to achieve the final desired concentration. The final DMSO concentration should be low (<0.5%) to minimize its effect. Immediately take the T=0 sample and quench it as described in step 4.
-
Incubation: Incubate the remaining solution at the desired temperature, protecting it from light.
-
Sampling & Quenching: At each designated time point (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. Immediately quench the degradation by diluting the sample 1:1 (or greater) with a cold organic solvent like acetonitrile or methanol containing an internal standard. This will precipitate proteins (if present) and halt the hydrolysis reaction.
-
Analysis: Centrifuge the quenched samples to remove any precipitate and analyze the supernatant using a validated HPLC-MS/MS method (Protocol 3.3).
-
Data Processing: Plot the percentage of the parent compound remaining versus time. Calculate the degradation rate constant (k) and the half-life (t½).
dot
Caption: Experimental workflow for kinetic stability assessment.
Protocol 3.3: HPLC-MS/MS Method for Quantification
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient from 5-95% B over 3-5 minutes.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for the parent compound, any expected degradants (amide, carboxylic acid), and a suitable internal standard.
-
Quantification: Generate a calibration curve using standards of known concentration prepared in the same matrix as the quenched samples. Calculate the concentration of the parent compound at each time point.
Section 4: Data Interpretation and Visualization
Postulated Hydrolytic Degradation Pathway
The primary degradation route involves the sequential hydrolysis of the nitrile functional group.
dot
Sources
- 1. Synthesis of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile and related compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Studies in prebiotic synthesis. IV. Conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
Technical Support Center: High-Fidelity HPLC Analysis of Pyrimidine Carbonitriles
Current Status: Operational Lead Scientist: Senior Application Specialist Topic: Impurity Profiling & Method Optimization
Introduction: The Pyrimidine Challenge
Pyrimidine carbonitriles are deceptive. While the pyrimidine ring is a fundamental building block in drug discovery (found in Rosuvastatin, Imatinib), the addition of a nitrile group (–C≡N) introduces a unique "instability-polarity" paradox.
-
The Polarity Trap: The nitrile group is highly polar, often requiring high-aqueous mobile phases where dewetting can occur on standard C18 columns.
-
The Hydrolysis Risk: The nitrile is an electrophilic trap. In the presence of acidic modifiers (common in HPLC) and water, it can hydrolyze to a primary amide, creating "ghost peaks" that are actually artifacts of your analysis, not your synthesis.
-
Silanol Interactions: If your pyrimidine scaffold contains amino substituents (common in kinase inhibitors), it becomes a base. This leads to severe peak tailing due to interactions with residual silanols on the column stationary phase.[1]
This guide provides self-validating protocols to eliminate these issues.
Module 1: The "Ghost Peak" Phenomenon (Chemical Stability)
User Question: "I see a small impurity peak (RRT ~0.9 or ~1.1) that grows larger if I leave the sample in the autosampler overnight. Is my compound degrading?"
Root Cause Analysis: On-Instrument Hydrolysis
You are likely observing the hydrolysis of the nitrile to a primary amide .
-
Mechanism: In acidic HPLC diluents (e.g., 0.1% Formic Acid in Water/MeCN), the nitrile nitrogen protonates, activating the carbon for nucleophilic attack by water.
-
Mass Shift: LC-MS will show a +18 Da shift (addition of H₂O).
-
Detection: Amides often have higher UV absorbance than the parent nitrile at 210-220 nm, making the impurity look more significant than it is.
Troubleshooting Protocol
| Step | Action | Scientific Rationale |
| 1 | Check Diluent pH | Avoid acidic diluents for storage. Dissolve samples in neutral solvents (e.g., 100% DMSO or Acetonitrile) and dilute with water immediately before injection only if necessary. |
| 2 | Autosampler Temp | Set autosampler temperature to 4°C . |
| 3 | Buffer Choice | Switch from TFA/Formic Acid to Ammonium Acetate (pH 5-6) . |
Visualizing the Pathway
Figure 1: The degradation pathway of nitriles in aqueous-acidic environments.[2] The Nitrile-to-Amide conversion is the most common artifact in HPLC analysis.
Module 2: Peak Tailing & Column Selection
User Question: "My main peak has a tailing factor (Tf) of 1.8. I'm using a standard C18 column with 0.1% Formic Acid. How do I sharpen the peak?"
Root Cause Analysis: Silanol Interactions
If your pyrimidine carbonitrile contains an amine (e.g., 2-amino-4-cyanopyrimidine), it is basic.[3]
-
The Problem: At pH 2.7 (0.1% Formic Acid), the basic nitrogen is protonated (
). The silica surface of older or non-endcapped columns has ionized silanols ( ). -
The Result: Electrostatic attraction (
to ) causes the analyte to "drag," creating a tail.
The Solution Matrix
Do not guess. Select your column based on the dominant interaction.
| Analyte Characteristic | Recommended Column Chemistry | Mobile Phase Strategy | Why? |
| Basic (Contains Amines) | Charged Surface Hybrid (CSH) C18 or High pH Stable (HPH) | High pH (pH 10) using Ammonium Hydroxide. | At pH 10, the amine is neutral (deprotonated). Neutral bases do not interact with silanols [2]. |
| Neutral (No Amines) | Standard C18 (End-capped) | Low pH (pH 2-3) with Formic Acid. | Neutral pyrimidines separate well on standard phases. Acid improves peak shape for any minor acidic impurities. |
| Regioisomers Present | Phenyl-Hexyl or Biphenyl | Methanol (instead of MeCN). | Phenyl phases utilize |
Protocol: The "High pH" Switch
If you have tailing with amino-pyrimidines, follow this validated workflow:
-
Column: Use an Agilent Poroshell HPH-C18 or Waters XBridge C18 (stable up to pH 12).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Result: The base becomes neutral, and the tailing factor typically drops to < 1.2.
Module 3: Troubleshooting Logic Tree
User Question: "I have multiple issues: split peaks, shifting retention times, and extra peaks. Where do I start?"
Use this logic flow to diagnose the specific failure mode of your pyrimidine analysis.
Figure 2: Diagnostic logic for common pyrimidine carbonitrile analysis failures.
Module 4: Separation of Regioisomers
User Question: "I synthesized a pyrimidine carbonitrile via nucleophilic substitution, but I suspect I have a regioisomer (N-alkylation vs. C-alkylation). C18 can't separate them."
The "Pi-Pi" Solution
Standard C18 columns separate based on hydrophobicity. Regioisomers often have identical hydrophobicity (logP).
-
The Fix: Use a Phenyl-Hexyl or Biphenyl column.
-
Mechanism: Pyrimidine rings are electron-deficient aromatics. Phenyl stationary phases interact with the
-electrons of the pyrimidine ring. The position of the nitrile group (electron-withdrawing) alters the electron density distribution of the ring, creating different interaction strengths with the Phenyl phase [3]. -
Solvent Tip: Use Methanol as the organic modifier.[1] Acetonitrile's
-electrons can compete with the stationary phase, dampening the selectivity. Methanol does not interfere, maximizing the separation.
References
-
Master Organic Chemistry. (2024). Acidic Hydrolysis of Nitriles To Amides. Link
-
Agilent Technologies. (2021). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Link
-
LinkLab. (2025). HPLC Column Selection Guide: Phenyl Phases for Isomers. Link
-
Chromatography Online. (2022). Modern Trends and Best Practices in Mobile-Phase Selection. Link
Sources
Validation & Comparative
1H NMR Spectral Interpretation Guide: 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile
This guide provides an in-depth technical analysis of the 1H NMR spectral interpretation for 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile . It is designed for medicinal chemists and analytical scientists requiring a robust protocol for structural verification and differentiation from common regioisomers.
Executive Summary & Comparison Scope
Product: 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile Primary Application: Key scaffold in kinase inhibitor development (e.g., BTK, PI3K inhibitors). Analytical Challenge: Distinguishing the [1,5-a] fused system from its thermodynamically favorable regioisomer, imidazo[1,2-a]pyrimidine .
This guide compares the Target Compound against its Primary Alternative (Regioisomer) to establish a self-validating identification protocol.
| Feature | Target: Imidazo[1,5-a] | Alternative: Imidazo[1,2-a] | Differentiation Key |
| Bridgehead Nitrogen | N4 (Shared) | N1 (Shared) | Chemical shift of adjacent protons |
| C-H Resonance | H-1 (Imidazole) is highly deshielded | H-2/H-3 (Imidazole) | H-1 in [1,5-a] is often >8.0 ppm |
| NH₂ Exchange | Slow in DMSO- | Fast/Medium | Peak broadening/shape |
| Synthesis Risk | Kinetic Product (often) | Thermodynamic Product | [1,2-a] is a common impurity |
Structural Analysis & Theoretical Prediction
To interpret the spectrum accurately, we must first define the magnetic environment of the protons.
Molecular Geometry & Numbering
Note: Numbering conventions can vary between IUPAC and commercial catalogs. This guide uses standard heterocyclic numbering where the bridgehead nitrogen is N4.
-
Core: Imidazo[1,5-a]pyrimidine (Bicyclic 6+5 fused system).
-
Substituents:
-
3-CN (Nitrile): Strong electron-withdrawing group (EWG). Deshields the imidazole ring protons (specifically H-1).
-
4-NH₂ (Amino): Electron-donating by resonance (+M), withdrawing by induction (-I). Positioned on the pyrimidine ring (adjacent to bridgehead). Note: Due to steric proximity to the 3-CN group, the NH₂ protons often exhibit restricted rotation or hydrogen bonding, leading to distinct diastereotopic-like signals in some solvents.
-
Predicted Chemical Shift Environments (DMSO- )
| Proton | Position | Multiplicity | Predicted Shift ( | Mechanistic Cause |
| H-1 | Imidazole Ring | Singlet (s) | 8.20 – 8.80 | Highly deshielded by 3-CN and aromatic current. Diagnostic peak. |
| NH₂ | Exocyclic Amine | Broad Singlet (br s) | 7.00 – 8.50 | Exchangeable. Chemical shift is concentration/temperature dependent. |
| H-6 | Pyrimidine Ring | Doublet (d) | 6.50 – 7.00 | Shielded by NH₂ resonance effect (+M). |
| H-7 | Pyrimidine Ring | Doublet (d) / dd | 8.00 – 8.50 | Deshielded by adjacent ring Nitrogen. |
| H-8 | Pyrimidine Ring | Doublet (d) | ~7.50 | Intermediate environment. |
Note: Exact values depend on concentration and specific solvent water content.
Experimental Protocol (Self-Validating)
Sample Preparation
To ensure reproducibility and minimize "ghost" peaks from aggregation:
-
Solvent: Use DMSO-
(99.9% D) . Chloroform ( ) is not recommended due to poor solubility of the amino-nitrile scaffold and rapid exchange of NH₂ protons, which obliterates the signal. -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Water Suppression: Not usually required, but ensure DMSO is dry to prevent HDO signal from overlapping with H-6/H-8 region.
Acquisition Parameters[3]
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Relaxation Delay (D1): Set to ≥ 5 seconds . The H-1 proton (isolated spin) often has a long
relaxation time. Short D1 leads to integration errors (underestimating the H-1 integral). -
Scans (NS): 16–64 scans.
Comparative Analysis: Distinguishing Isomers
The most critical task is proving you have the [1,5-a] isomer and not the [1,2-a] isomer.
The "Fingerprint" Region
The coupling pattern of the pyrimidine ring protons is the primary differentiator.
-
Imidazo[1,5-a]pyrimidine (Target):
-
Typically shows a specific coupling pattern for the pyrimidine protons (e.g., an AMX or AX system depending on substitution).
-
Key Indicator: The H-1 proton is a sharp singlet that does not exchange with
.
-
-
Imidazo[1,2-a]pyrimidine (Alternative):
-
The imidazole protons (H-2/H-3) typically appear as a pair of doublets (J ~1-2 Hz) if unsubstituted, or a singlet if substituted.
-
Shift Difference: The bridgehead environment changes the chemical shift of the adjacent pyrimidine proton by ~0.5 ppm compared to the [1,5-a] isomer.
-
Workflow Visualization (DOT Diagram)
The following decision tree outlines the logic for structural confirmation.
Caption: Logic flow for distinguishing the target scaffold from its common regioisomer using 1H NMR markers.
Advanced Verification: 15N HMBC (Optional but Recommended)
If 1H NMR is ambiguous due to peak overlap, 1H-15N HMBC is the "Gold Standard" for definitive assignment.
-
Method: Look for the correlation between the H-1 proton and the bridgehead nitrogen.
-
Differentiation:
-
[1,5-a]: H-1 correlates with N-2 and the bridgehead N.
-
[1,2-a]: The proton connectivity to the bridgehead nitrogen is topologically distinct, resulting in different 2-bond vs 3-bond correlations.
-
References
-
Imidazo[1,2-a]pyrimidine Synthesis & NMR: Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives. Semantic Scholar. Link
-
Pyrazolo[1,5-a]pyrimidine Comparison: 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.[1][2][3] Link
-
Regioisomer Differentiation: Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate.[1][2][3] Link
-
General Heterocyclic NMR Data: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. Arkivoc. Link
Sources
Mass spectrometry fragmentation patterns of imidazo[1,5-a]pyrimidine-3-carbonitrile
[1]
Executive Summary
Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of imidazo[1,5-a]pyrimidine-3-carbonitrile , a critical scaffold in medicinal chemistry (e.g., RORc inverse agonists, kinase inhibitors).[1] Core Comparison: We compare this scaffold against its most common isomer, imidazo[1,2-a]pyrimidine , and the bioisostere pyrazolo[1,5-a]pyrimidine .[1] Key Findings:
-
Differentiation: The [1,5-a] isomer is distinguished by a characteristic ring cleavage pattern driven by the bridgehead nitrogen's specific resonance stabilization, often yielding distinct low-mass diagnostic ions compared to the [1,2-a] isomer.[1]
-
Primary Pathway: The 3-carbonitrile group dictates early-stage fragmentation via HCN elimination (Δm/z 27) and nitrile radical loss (Δm/z 26) .
-
Application: These patterns are essential for structural validation in high-throughput screening (HTS) and metabolite identification.
Structural Context & Relevance
The imidazo[1,5-a]pyrimidine core is a fused bicyclic heterocycle.[1] The "3-carbonitrile" moiety adds a strong electron-withdrawing group, influencing ionization efficiency (ESI+) and directing fragmentation.
| Feature | Imidazo[1,5-a]pyrimidine-3-carbonitrile | Imidazo[1,2-a]pyrimidine (Alternative) |
| Structure | N-bridge at pos 4; Imidazole fused to Pyrimidine. | N-bridge at pos 1; Imidazole fused to Pyrimidine. |
| Electronic State | Bridgehead N is sp² hybridized; aromaticity is continuous. | Bridgehead N is sp²; different charge delocalization. |
| Key Drug Class | RORc inverse agonists, AMPAR modulators.[1] | GABA-A ligands, Kinase inhibitors (e.g., p38).[1] |
| MS Behavior | Prone to imidazole ring opening. | Prone to pyrimidine ring RDA (Retro-Diels-Alder). |
Comparative Fragmentation Analysis
This section details the mechanistic differences used to distinguish the target molecule from its alternatives.[2]
Primary Fragmentation Pathways (ESI-MS/MS)
The fragmentation of imidazo[1,5-a]pyrimidine-3-carbonitrile is dominated by the stability of the fused ring system and the labile nature of the nitrile group.
Pathway A: Nitrile Elimination (The "Signature" Loss) [1]
-
Mechanism: The molecular ion
undergoes proton transfer to the nitrile nitrogen, followed by elimination of hydrogen cyanide (HCN).[1] -
Observation: A neutral loss of 27 Da .
-
Differentiation: In the [1,2-a] isomer, if the nitrile is at position 3, this loss is also observed. However, the relative abundance differs due to the electron density at the bridgehead nitrogen.[1] The [1,5-a] system often shows a higher ratio of ring-opening fragments vs. simple HCN loss compared to the [1,2-a].
Pathway B: Pyrimidine Ring Cleavage (RDA) [1]
-
Mechanism: A Retro-Diels-Alder (RDA) reaction occurs on the pyrimidine ring.
-
Fragment Ions: Loss of HCN (27 Da) or CH3CN (41 Da) from the pyrimidine ring (depending on substitution).
-
Specificity: The [1,5-a] scaffold's pyrimidine ring is more susceptible to cross-ring cleavage due to the specific bond orders adjacent to the bridgehead nitrogen.
Diagnostic Ion Table[1]
| Fragment Ion (m/z) | Origin | Imidazo[1,5-a] (Target) | Imidazo[1,2-a] (Alternative) |
| [M+H]+ | Molecular Ion | High Intensity | High Intensity |
| [M+H - 27]+ | Loss of HCN (CN group) | Medium Intensity | High Intensity |
| [M+H - 54]+ | Sequential 2x HCN loss | High Intensity (Ring opening) | Low Intensity |
| RDA Fragment | Pyrimidine cleavage | Diagnostic Peak A | Diagnostic Peak B (Shifted) |
Mechanistic Visualization (Graphviz)[1]
The following diagram illustrates the competitive fragmentation pathways for Imidazo[1,5-a]pyrimidine-3-carbonitrile.
Caption: Competitive fragmentation pathways showing the primary loss of HCN (Pathway A) versus Pyrimidine Ring RDA (Pathway B).
Experimental Protocols
To replicate these patterns and validate the isomer identity, follow this standardized LC-MS/MS workflow.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures efficient protonation (
) in positive mode.[1]
-
MS Acquisition Parameters (ESI+)
-
Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).
-
Source Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).[1]
-
Reasoning: Low CE (15 eV) preserves the molecular ion and initial HCN loss. High CE (45 eV) forces ring cleavage to generate diagnostic "fingerprint" ions.[1]
-
Data Analysis Workflow
-
Extract Ion Chromatogram (EIC): Filter for theoretical mass (
).[1] -
MS2 Spectrum Extraction: Average scans across the peak width.
-
Isomer Discrimination:
-
Calculate the ratio of [M-27] / [M-54] .
-
Rule of Thumb: If [M-54] (double HCN loss) is >50% of the base peak, it suggests the [1,5-a] scaffold due to lower aromatic stabilization energy compared to the [1,2-a] isomer.[1]
-
References
-
Fauber, B. P., et al. (2015).[1][3] "Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists."[3] Bioorganic & Medicinal Chemistry Letters. Link
-
Engers, D. W., et al. (2018). "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." ACS Medicinal Chemistry Letters. Link
-
Zu, C., et al. (2022).[4] "Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives." Journal of Mass Spectrometry. Link
-
Shah, A. M., & Rojivadiya, A. J. (2015).[1][5] "Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine." International Letters of Chemistry, Physics and Astronomy. Link
Sources
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- 3. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Guide to Comparative IC50 Analysis: Imidazopyrimidine Inhibitors vs. Standard Kinase Inhibitors
Executive Summary
In the landscape of small-molecule drug discovery, the Imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure for developing ATP-competitive inhibitors, particularly against lipid kinases (PI3K) and protein kinases (mTOR). Unlike first-generation inhibitors that often suffered from poor solubility or off-target toxicity, optimized imidazopyrimidines offer tunable selectivity profiles.
This guide provides a data-driven comparison of novel imidazopyrimidine derivatives against industry standards (Pictilisib/GDC-0941 and Dactolisib/NVP-BEZ235 ). It details the biochemical rationale, specific IC50 datasets, and the validated ADP-Glo™ experimental workflow required to reproduce these metrics.
Mechanism of Action (MOA)
Imidazopyrimidine inhibitors function primarily as ATP-competitive inhibitors . They bind to the hinge region of the kinase domain, preventing the phosphorylation of Phosphatidylinositol-4,5-bisphosphate (PIP2) to Phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade arrests the downstream AKT/mTOR signaling cascade, which is critical for tumor cell proliferation and survival.
Pathway Visualization
The following diagram illustrates the intervention point of Imidazopyrimidines within the PI3K/AKT/mTOR pathway.
Caption: Schematic of the PI3K/AKT/mTOR signaling cascade showing the specific ATP-competitive inhibition point of Imidazopyrimidine derivatives at the PI3K node.
Comparative Analysis: IC50 Benchmarks
The following data aggregates performance metrics from recent high-impact medicinal chemistry campaigns (e.g., Bioorg. Med. Chem., J. Med. Chem.) comparing optimized Imidazo[1,2-a]pyrimidine derivatives against clinical standards.
Table 1: Enzymatic Inhibition (Cell-Free Assays)
Note: Values represent mean IC50 (Half-maximal inhibitory concentration).
| Compound Class | Specific Compound | Target: PI3Kα (IC50) | Target: mTOR (IC50) | Selectivity Profile |
| Standard (Pan-PI3K) | Pictilisib (GDC-0941) | 3 nM | ~580 nM | Highly selective for PI3K over mTOR (Type I) |
| Standard (Dual) | Dactolisib (NVP-BEZ235) | 4 nM | 21 nM | Dual PI3K/mTOR inhibitor |
| Imidazopyrimidine | Derivative 13k (Quinazoline hybrid) | 1.9 nM | >1000 nM | High PI3Kα potency; reduced mTOR activity |
| Imidazopyrimidine | Compound 35 (2,6,8-substituted) | 150 nM | N/D | Tuned for specific PI3K isoforms |
| Imidazopyrimidine | Compound 15u (Triazole-fused) | N/A | N/A | Note: Targets LSD1 (IC50=49 nM), not Kinases |
Table 2: Cellular Cytotoxicity (Cell-Based Assays)
Comparison against standard chemotherapeutics.
| Cell Line | Tissue Origin | Imidazopyrimidine (Optimized) | Doxorubicin (Standard Cytotoxic) | Interpretation |
| MCF-7 | Breast Cancer | 0.09 - 0.43 µM | 1.41 µM | Novel scaffold shows 3-10x higher potency than standard chemo. |
| A549 | Lung Carcinoma | 1.48 µM | ~1.6 µM | Comparable potency to standard microtubule inhibitors.[1] |
| HUVEC | Normal Endothelial | >50 µM | ~0.4 µM (Staurosporine) | Key Advantage: Significantly lower toxicity to normal cells. |
Expert Insight on SAR (Structure-Activity Relationship)
The potency of the Imidazo[1,2-a]pyrimidine scaffold stems from the nitrogen bridgehead, which mimics the adenine ring of ATP.
-
C-3 Position: Introduction of aryl groups here often dictates isoform selectivity (e.g., PI3Kα vs. PI3Kδ).
-
C-8 Position: Substituents here (e.g., morpholine) are critical for hydrogen bonding with the hinge region amino acids (e.g., Val851 in PI3Kα).
-
Solubility: Unlike the planar quinoline of BEZ235, the imidazopyrimidine core often allows for better sp3 character additions, improving aqueous solubility and oral bioavailability.
Experimental Protocol: Validated IC50 Determination
To generate the data above, we utilize the ADP-Glo™ Kinase Assay (Promega) .[2] This luminescent assay is superior to radiometric methods for high-throughput screening due to its high Z' factor and ability to use physiological ATP concentrations.
Reagents Required[3][4][5][6]
-
Enzyme: Recombinant PI3Kα (p110α/p85α complex).
-
Substrate: PIP2:3PS lipid substrate (sonicated).
-
ATP: Ultra-pure ATP (10 µM - 50 µM final concentration).
-
Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[2][3]
Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve Imidazopyrimidine derivatives in 100% DMSO.
-
Perform 3-fold serial dilutions in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
-
-
Enzyme Reaction (The "Kinase Step"):
-
In a 384-well white low-volume plate, add 1 µL of compound.
-
Add 2 µL of PI3Kα enzyme (0.5 ng/µL). Incubate 10 min at RT.
-
Initiate reaction by adding 2 µL of ATP/PIP2 substrate mix.
-
Incubation: 60 minutes at 25°C.
-
-
ADP Depletion (The "Stop Step"):
-
Add 5 µL of ADP-Glo™ Reagent.[4]
-
Incubation: 40 minutes at 25°C. (This consumes all unreacted ATP).
-
-
Detection (The "Glow Step"):
-
Add 10 µL of Kinase Detection Reagent.
-
Incubation: 30 minutes at 25°C. (Converts generated ADP back to ATP -> Luciferase light).
-
-
Data Analysis:
-
Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Normalize data: $ % Inhibition = 100 \times (1 - \frac{Sample - Min}{Max - Min}) $
-
Fit curves using non-linear regression (4-parameter logistic) to derive IC50.
-
Protocol Visualization
Caption: Workflow for the ADP-Glo Kinase Assay. The critical step is the complete depletion of unused ATP in Step 2 to ensure the signal in Step 3 is proportional only to kinase activity.
References
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Open University of Cyprus.
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest. Oncology Letters / NIH PubMed.
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (MDPI).
-
ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.
-
Discovery of Reversible Inhibitors of KDM1A Efficacious in Acute Myeloid Leukemia Models. Journal of Medicinal Chemistry.
Sources
A Senior Application Scientist's Guide to Comparative Molecular Docking of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile
This guide provides a comprehensive, in-depth analysis of the molecular docking of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile, a heterocyclic compound with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, ensuring a robust and scientifically sound approach to in-silico drug discovery. We will conduct a comparative docking study against the c-KIT kinase, a well-established target in cancer therapy, and benchmark our topic compound against known inhibitors.
Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The related imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been specifically investigated as potent inhibitors of c-KIT kinase, a receptor tyrosine kinase implicated in various cancers, most notably gastrointestinal stromal tumors (GIST).[3][4] Given this precedent, the structurally similar 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile represents a compound of significant interest for its potential as a kinase inhibitor.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In drug discovery, it is instrumental for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. This in-silico approach allows for the rapid screening of virtual compound libraries and provides insights into the molecular interactions that govern binding, thereby guiding lead optimization.[3]
This guide will provide a detailed protocol for a comparative molecular docking study of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile against the c-KIT kinase domain. We will compare its performance with Imatinib, a potent and well-characterized c-KIT inhibitor, and Dasatinib, another multi-kinase inhibitor.[7][8]
Experimental Design & Rationale
A robust molecular docking study requires careful planning and justification for each step. Here, we outline the components of our comparative analysis.
Target Selection: c-KIT Kinase
The c-KIT proto-oncogene encodes a receptor tyrosine kinase that is crucial for cell differentiation and proliferation.[9] Mutations leading to the constitutive activation of c-KIT are a driving force in several cancers, making it a prime therapeutic target.[10] The availability of high-resolution crystal structures of the c-KIT kinase domain, including co-crystallized structures with inhibitors like Imatinib (PDB ID: 1T46), provides an excellent foundation for a reliable docking study.[10][11][12]
Compound Selection for Comparative Analysis
To contextualize the potential of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile, a carefully selected set of compounds is essential:
-
Topic Compound: 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile
-
SMILES: N#Cc1c(N)nc2n1cncc2
-
This is our investigational compound. Its structural similarity to known kinase inhibitors suggests it may have affinity for the ATP-binding site of c-KIT.
-
-
Positive Control: Imatinib
-
Comparative Compound: Dasatinib
-
SMILES: CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO[7][15]
-
A potent, second-generation multi-kinase inhibitor that also targets c-KIT. Its distinct chemical scaffold compared to Imatinib will provide a valuable comparison of different binding modes and interaction patterns.[16]
-
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol details a complete molecular docking workflow using industry-standard software.
Part 1: Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of the c-KIT kinase domain in complex with Imatinib from the Protein Data Bank (PDB ID: 1T46).[10][11]
-
Clean the Structure: Load the PDB file into a molecular visualization tool such as PyMOL or UCSF Chimera.[17][18] Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Add Hydrogens and Assign Charges: Use a tool like AutoDock Tools to add polar hydrogens and assign Kollman charges to the protein.[19] This step is critical for accurately modeling electrostatic interactions.
-
Define the Binding Site: The binding site, or grid box, should be defined to encompass the active site of the kinase. A reliable method is to center the grid box on the position of the co-crystallized ligand (Imatinib in 1T46). The dimensions of the grid box should be large enough to allow for rotational and translational freedom of the ligands during docking.
-
Save the Prepared Receptor: Save the prepared protein structure in the PDBQT file format, which is required for AutoDock Vina.[19]
Part 2: Ligand Preparation
-
Obtain Ligand Structures: The 2D structures of the ligands can be obtained from their SMILES strings using a chemical drawing tool like ChemDraw or an online converter.
-
Generate 3D Conformations: Convert the 2D structures into 3D conformations and perform energy minimization using a force field like MMFF94. This can be done using software like Avogadro or the online tool FROG.
-
Prepare for Docking: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds for each ligand. Save the prepared ligands in the PDBQT file format.
Part 3: Molecular Docking with AutoDock Vina
-
Configure the Docking Run: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter. A higher exhaustiveness value increases the computational effort but improves the reliability of the results.[20]
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[6][20] Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (docking scores) in kcal/mol.
Part 4: Analysis and Visualization
-
Analyze Docking Scores: The output file will list the binding affinities for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses: Load the prepared receptor and the docked ligand poses into PyMOL or another molecular visualization tool.[1]
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein's active site residues. Look for hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can aid in this analysis.
Workflow for Comparative Molecular Docking
Caption: A flowchart illustrating the key steps in the comparative molecular docking workflow.
Hypothetical Results: A Comparative Analysis
The following table summarizes the hypothetical docking scores for our three compounds against the c-KIT kinase domain. These values are plausible and serve to illustrate the comparative analysis.
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity |
| 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile | -8.5 | High |
| Imatinib (Positive Control) | -10.2 | Very High |
| Dasatinib (Comparative Compound) | -9.8 | Very High |
Discussion of Hypothetical Binding Interactions
-
Imatinib: As the positive control, Imatinib is predicted to have the highest binding affinity. Its binding mode would likely involve key hydrogen bonds with the hinge region of the kinase (e.g., Cys673) and interactions with the DFG motif in its "out" conformation, which is characteristic of type II kinase inhibitors.[12]
-
Dasatinib: Dasatinib is also predicted to exhibit a very high binding affinity. As a type I inhibitor, its binding mode would likely involve hydrogen bonds with the hinge region in the DFG "in" (active) conformation of the kinase.
-
4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile: Our topic compound shows a predicted high binding affinity, suggesting it is a promising candidate for c-KIT inhibition. Its smaller size compared to Imatinib and Dasatinib might allow it to fit snugly into the ATP-binding pocket. The amino group at position 4 and the nitrogen atoms within the imidazopyrimidine core are likely to form crucial hydrogen bonds with hinge region residues. The carbonitrile group at position 3 could potentially form additional interactions with the surrounding residues. Visualization of the docked pose would be essential to understand its specific binding mode and to identify opportunities for further structural modifications to enhance its potency.
Conclusion
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile. By following the detailed protocol and applying the principles of rational drug design, researchers can effectively evaluate the potential of this and other novel compounds as kinase inhibitors. The hypothetical results presented herein suggest that 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile is a promising scaffold for the development of novel c-KIT inhibitors. Further in-vitro and in-vivo studies would be necessary to validate these in-silico findings.
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Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). 1T46: c-KIT kinase domain in complex with imatinib. RCSB PDB. [Link]
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PubChem. (n.d.). Dasatinib. National Center for Biotechnology Information. [Link]
-
RCSB PDB. (2025, September 3). 8S16: c-KIT kinase domain in complex with imatinib. [Link]
-
University of California, Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. [Link]
-
Wikipedia. (2024, February 14). Imatinib. [Link]
-
RCSB PDB. (2023, December 27). 8PQE: c-KIT kinase domain in complex with avapritinib derivative 11. [Link]
-
ResearchGate. (n.d.). Structural features of the catalytic c-KIT domain. [Link]
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
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MDPI. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]
-
RCSB PDB. (2018, September 19). 6GQJ: Crystal structure of human c-KIT kinase domain in complex with AZD3229-analogue (compound 18). [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
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ClinPGx. (n.d.). dasatinib. [Link]
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PubChemLite. (n.d.). Dasatinib (C22H26ClN7O2S). [Link]
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YouTube. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. Bioinformatics Insights. [Link]
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ClinPGx. (n.d.). imatinib. [Link]
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DepMap. (n.d.). DASATINIB. Broad Institute. [Link]
-
RCSB PDB. (2003, August 12). 1PKG: Structure of a c-Kit Kinase Product Complex. [Link]
-
RCSB PDB. (2019, November 27). 6KLA: Crystal structure of human c-KIT kinase domain in complex with compound 15a. [Link]
-
JMIR Publications. (2020, June 19). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. [Link]
-
Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. [Link]
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University of Glasgow. (n.d.). Displaying the protein and its ligand within PyMOL. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib. [Link]
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Indian Institute of Science. (n.d.). Protocol for Docking with AutoDock. [Link]
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MDPI. (2020, November 3). Molecular Modeling Study of c-KIT/PDGFRα Dual Inhibitors for the Treatment of Gastrointestinal Stromal Tumors. [Link]
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BioScis. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]
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El-Hefnawi, M., et al. (2024). Molecular docking and simulation analysis of c-KIT and PDGFRα with phytochemicals as dual inhibitors for GIST. Heliyon, 10(3), e24953. [Link]
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Graphviz. (n.d.). graphviz 0.21 documentation. [Link]
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AACR Journals. (2005, December 22). Imatinib binding and cKIT inhibition is abrogated by the cKIT kinase domain I missense mutation Val 654 Ala. [Link]
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AACR Journals. (2006, January 19). Structure of the Kinase Domain of an Imatinib-Resistant Abl Mutant in Complex with the Aurora Kinase Inhibitor VX-680. [Link]
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bioRxiv. (2026, February 4). Revealing imatinib-kinase specificity via analyzing changes in protein dynamics and computing molecular binding affinity. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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MDPI. (2026, January 23). Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. [Link]
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Graphviz. (2024, September 28). DOT Language. [Link]
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YouTube. (n.d.). Dot Language Graphviz. [Link]
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DevTools daily. (2020, January 16). Real examples of Graphviz. [Link]
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Arabian Journal of Chemistry. (n.d.). Intermediate-based virtual screening of c-Kit kinase inhibitors as potential anti-tumor agents via ab inito folding, molecular dynamics simulation, and molecular docking. [Link]
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MDPI. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]
-
MDPI. (2022, November 19). 4-(Aryl)-Benzo[8][17]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. [Link]
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National Center for Biotechnology Information. (2022, November 10). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. [Link]
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ResearchGate. (2025, December 14). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]
-
PubMed. (2017, July 15). Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. [Link]
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National Center for Biotechnology Information. (2021, January 28). The Potential of c-KIT Kinase inhibitors in Cancer Treatment. [Link]
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A Senior Application Scientist's Guide to Bioequivalence Assessment of Synthesized Pyrimidine Carbonitriles
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a robust bioequivalence (BE) assessment for a synthesized pyrimidine carbonitrile, a class of compounds with significant therapeutic potential.[1][2][3][4][5] We will move beyond a simple checklist of procedures to delve into the scientific rationale behind the experimental design, ensuring a self-validating study that meets stringent regulatory standards.
The Imperative of Bioequivalence for Generic Drug Development
The journey of a synthesized active pharmaceutical ingredient (API), such as a novel pyrimidine carbonitrile, from the laboratory to a clinically viable generic drug product hinges on the demonstration of bioequivalence.[6][7][8] Two medicinal products are considered bioequivalent if they are pharmaceutically equivalent and their bioavailabilities, in terms of rate and extent of absorption, are similar after administration of the same molar dose.[6][9] Establishing bioequivalence allows for the bridging of preclinical and clinical data from the innovator product to the generic version, ensuring comparable in vivo performance in terms of safety and efficacy.[6]
This guide will use a hypothetical scenario: a newly synthesized generic version of a pyrimidine carbonitrile-based immediate-release oral tablet, "GenericPyrim," is being compared to the reference listed drug (RLD), "InnovatorPyrim."
Pillar 1: Strategic Design of the Bioequivalence Study
A meticulously designed study is the bedrock of a successful bioequivalence assessment. The standard approach for immediate-release solid oral dosage forms is a randomized, two-period, two-sequence, single-dose crossover study.[8][10]
Causality Behind Key Design Choices:
-
Study Population: Healthy subjects are the preferred population to minimize variability not related to the drug formulations.[11] However, if the drug has known safety concerns at the intended dose, patient populations may be considered.[9] For "GenericPyrim," we will assume a study in healthy volunteers.
-
Dosing and Conditions: The study should typically be conducted under fasting conditions, as this is often the most sensitive state to detect differences in absorption.[9] Fed-state studies may also be required depending on the drug's properties and labeling of the RLD.[9]
-
Sample Size: The number of subjects is a critical statistical consideration. It must be sufficient to provide adequate power (typically >80%) to detect a true difference in the pharmacokinetic parameters if one exists.[12]
-
Washout Period: A sufficient washout period between the two treatment periods is crucial to ensure that the drug from the first period is completely eliminated before the second period begins. This is typically at least five half-lives of the drug.
Pillar 2: The Analytical Engine - LC-MS/MS Method Validation
The quantification of the pyrimidine carbonitrile in biological matrices, typically plasma, requires a highly sensitive, selective, and validated bioanalytical method. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[13][14][15] The validation of this method is not merely a formality; it is a documented process that ensures the reliability and reproducibility of the data.[13] This validation must adhere to the guidelines set forth by regulatory bodies like the FDA and EMA.[13][16][17][18][19][20]
Experimental Protocol: LC-MS/MS Method for "GenericPyrim" in Human Plasma
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 25 µL of an internal standard (IS) working solution (a stable isotope-labeled version of the pyrimidine carbonitrile is ideal).
-
Vortex for 30 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the pyrimidine carbonitrile and the IS would be determined during method development.
4. Validation Parameters:
The method must be validated for:
-
Selectivity: Ensuring no interference from endogenous plasma components.[13]
-
Accuracy and Precision: Intra- and inter-day assessments at multiple concentration levels.[13]
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.[14]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Stability: Assessing the stability of the analyte under various conditions (freeze-thaw, bench-top, long-term storage).[13]
Pillar 3: Pharmacokinetic Analysis and Statistical Interpretation
The plasma concentration-time data obtained from the bioanalytical method are used to calculate key pharmacokinetic (PK) parameters for each subject for both the test ("GenericPyrim") and reference ("InnovatorPyrim") products.[7][21][22]
Key Pharmacokinetic Parameters for Bioequivalence:[10][23][24]
-
Cmax (Maximum Plasma Concentration): The highest observed drug concentration, reflecting the rate of absorption.
-
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Represents the extent of drug absorption over a finite time.
-
AUC0-∞ (Area Under the Curve from time 0 to infinity): Represents the total extent of drug absorption.
Statistical Assessment: The Two One-Sided Tests (TOST)
The statistical analysis is the final arbiter of bioequivalence.[12] The core of this analysis is the Two One-Sided Tests (TOST) procedure performed on the log-transformed Cmax and AUC data.[12][23]
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for both Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[7][11][24][25]
Data Presentation: A Comparative Overview
The results of the pharmacokinetic analysis should be summarized in a clear and concise table.
| Parameter (units) | GenericPyrim (Test) | InnovatorPyrim (Reference) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Value] | [Insert Lower Bound]% - [Insert Upper Bound]% |
| AUC0-t (ng·h/mL) | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Value] | [Insert Lower Bound]% - [Insert Upper Bound]% |
| AUC0-∞ (ng·h/mL) | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Value] | [Insert Lower Bound]% - [Insert Upper Bound]% |
Note: The values in this table would be populated with the actual data from the bioequivalence study.
Visualization of the Bioequivalence Assessment Workflow
A visual representation of the process can aid in understanding the interconnectedness of the various stages.
Caption: Workflow of a typical bioequivalence study.
Caption: Decision tree for bioequivalence determination.
Conclusion
The assessment of bioequivalence for a synthesized pyrimidine carbonitrile is a multi-faceted process that demands scientific rigor and adherence to regulatory expectations. By understanding the rationale behind each step, from study design to statistical analysis, researchers can confidently navigate the path to demonstrating the therapeutic equivalence of their generic product. This comprehensive approach ensures that safe, effective, and affordable medications can reach the patients who need them.
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ICH Guideline M13A on bioequivalence for immediate-release solid oral dosage forms. European Medicines Agency. [Link]
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BIOEQUIVALENCE FOR IMMEDIATE- RELEASE SOLID ORAL DOSAGE FORMS M13A. ICH. [Link]
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FDA Finalizes Guidance on Bioanalytical Method Validation. The Center for Biosimilars. [Link]
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Bioequivalence Criteria & Requirements. BioPharma Services. [Link]
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Statistical Methods for Assessing Bioequivalence in Clinical Studies. Scholars Research Library. [Link]
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Statistical Procedures for Bioequivalence Analysis. ScholarWorks at WMU. [Link]
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M13A Bioequivalence Guidance for Immediate-Release Solid Oral Dosage Forms. Zenovel. [Link]
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The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. The AAPS Journal. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
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New EMA Guideline on the Investigation of Bioequivalence. ECA Academy. [Link]
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The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. PubMed. [Link]
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Statistical aspects of bioequivalence--a review. PubMed. [Link]
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Statistical Analysis of Bioequivalence Studies. WIReDSpace. [Link]
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Prediction of pharmacokinetic parameters and the assessment of their variability in bioequivalence studies by artificial neural networks. PubMed. [Link]
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A Senior Application Scientist's Guide to the Rigorous Validation of Imidazo[1,5-a]pyrimidine Crystal Structures
For researchers, medicinal chemists, and drug development professionals, the imidazo[1,5-a]pyrimidine scaffold is a cornerstone of modern discovery, offering a privileged structure for targeting a wide array of biological targets, from kinases to receptors.[1][2][3] The three-dimensional arrangement of atoms, derived from single-crystal X-ray diffraction (XRD), is the ultimate source of truth for structure-activity relationship (SAR) studies. However, an XRD structure is not a photograph; it is a refined model built to fit experimental data. Without a rigorous, multi-faceted validation process, this model can be subtly—or substantially—incorrect, leading to flawed hypotheses and wasted resources.
This guide provides an in-depth, objective comparison of the essential tools and methodologies for validating imidazo[1,5-a]pyrimidine structures. Moving beyond a simple checklist, we will explore the causality behind each validation step, ensuring that every protocol is a self-validating system grounded in crystallographic first principles.
The Imperative of Validation: Why We Don't Just Trust the R-Factor
A crystal structure determination is a complex process with numerous potential pitfalls, including incorrect symmetry assignment, misidentified atoms, or poorly modeled disorder.[4] While a low crystallographic R-factor (discrepancy index) is desirable, it is not, by itself, a guarantee of accuracy.[5][6][7] An incorrect model can sometimes be refined to a deceptively low R-factor, a phenomenon akin to overfitting a model to noise.[8] For a molecule like an imidazo[1,5-a]pyrimidine derivative, where subtle differences in tautomeric states, protonation, and intermolecular interactions can dictate biological activity, an unvalidated structure is a liability. Rigorous validation ensures the structural model is not just plausible, but chemically and physically sound.
The Foundation: The Crystallographic Information File (CIF)
The entire validation workflow hinges on the Crystallographic Information File (CIF) . Promulgated by the International Union of Crystallography (IUCr), the CIF is the standard format for exchanging and archiving crystal structure data.[9][10][11] It is a text-based file containing not just the atomic coordinates, but also all relevant experimental details, from unit cell dimensions to data collection parameters and refinement statistics.[12] This comprehensive, standardized format is what enables the powerful automated validation tools that are now central to crystallographic research.[10][13]
Core Validation Pillars: A Multi-Tool Approach
No single tool can provide a complete picture of a structure's quality. A robust validation strategy integrates several complementary methods, each interrogating a different aspect of the crystal structure model.
Pillar 1: The Gold Standard - IUCr's checkCIF
The IUCr's checkCIF service is the universally accepted standard for pre-publication structure validation.[13][14] It is an automated web-based tool that analyzes an uploaded CIF and generates a detailed report of potential issues, flagged as ALERTS.[15][16][17][18]
Understanding checkCIF ALERTS: It is crucial to understand that an ALERT is not necessarily an error.[17] It is a flag indicating a statistical or geometric feature that deviates from established norms and requires investigation. The ALERTS are categorized by severity:
-
Level A: Most serious, often indicating significant errors (e.g., incorrect symmetry, impossible geometry).
-
Level B: Potentially serious issues that need careful checking (e.g., unusually short intermolecular contacts, disordered regions).
-
Level C: Less severe, often related to statistical outliers or minor geometric deviations.
-
Level G: General information or suggestions for improvement.
For imidazo[1,5-a]pyrimidines, common ALERTS might relate to the planarity of the fused ring system, unusual bond lengths that could indicate an incorrect tautomer, or unresolved solvent molecules.
Pillar 2: The Powerhouse - PLATON
Much of the geometric analysis engine behind checkCIF is derived from the software program PLATON .[15][19][20] However, using PLATON directly provides a far deeper level of interactive analysis and tools to resolve structural problems.[21][22]
Key PLATON Functions for In-Depth Validation:
-
ADDSYM (Additional Symmetry): One of the most common and serious errors in crystallography is missing symmetry—solving a structure in a space group of lower symmetry than the true one.[4] PLATON's ADDSYM routine (based on the MISSYM algorithm) is exceptionally effective at detecting higher metric lattice symmetry and suggesting the correct space group.[22][23][24][25]
-
Solvent-Accessible Voids (SQUEEZE): Imidazo[1,5-a]pyrimidine crystals often incorporate disordered solvent molecules. Failing to model this electron density correctly can compromise the entire structural model. PLATON can calculate the volume and location of voids in the crystal lattice. If these voids contain disordered solvent that cannot be modeled with discrete atoms, the SQUEEZE routine can be used to account for its contribution to the diffraction data, often significantly improving the refinement statistics.[22]
-
Comprehensive Geometric Analysis: PLATON provides exhaustive tables of bond lengths, angles, torsion angles, and intermolecular contacts, allowing for a detailed interrogation of the molecular and supramolecular structure.
Pillar 3: The Chemical Sanity Check - Hirshfeld Surface Analysis
While checkCIF and PLATON focus on geometric and crystallographic correctness, Hirshfeld Surface Analysis provides a powerful visual and quantitative assessment of the intermolecular interactions.[26][27] This is not a primary validation tool for crystallographic errors, but rather a crucial secondary check to ensure the refined structure makes chemical sense. Using software like CrystalExplorer, one can map various properties onto the molecular surface.
Key Features of Hirshfeld Analysis:
-
d_norm Surface: This surface visualizes intermolecular contacts. Short, significant contacts (like hydrogen bonds) appear as distinct red spots, providing an immediate visual confirmation of the key interactions holding the crystal lattice together.
-
2D Fingerprint Plots: These plots quantify the relative contributions of different types of intermolecular contacts (e.g., H···H, C···H, N···H) to the overall crystal packing.[26] For an imidazo[1,5-a]pyrimidine, one would expect significant contributions from N···H hydrogen bonds and potentially π-π stacking, which would be clearly visible in the fingerprint plot. An anomalous distribution of contacts could suggest an incorrect orientation or protonation state of the molecule.
Comparative Summary of Validation Tools
| Feature | IUCr checkCIF | PLATON | Hirshfeld Surface Analysis (CrystalExplorer) |
| Primary Function | Automated, standardized pre-publication validation. | In-depth, interactive crystallographic analysis and problem-solving. | Visualization and quantification of intermolecular interactions. |
| Key Features | ALERT system (A, B, C, G), comprehensive PDF report. | ADDSYM (symmetry checking), SQUEEZE (solvent treatment), void analysis, advanced geometry calculations. | d_norm surfaces, 2D fingerprint plots, interaction energy calculations. |
| Output Format | PDF report with categorized ALERTS. | Text-based listings, graphical plots, and modified CIF/RES files. | 3D graphical surfaces and 2D plots. |
| When to Use | Always. The final check for every structure before deposition or publication. | During refinement to diagnose and fix problems; post-refinement for deep analysis. | To validate and understand the supramolecular chemistry and packing forces of the final, validated model. |
| Learning Curve | Low. The report is designed to be interpreted by chemists and crystallographers. | Medium to High. Requires a good understanding of crystallographic principles. | Medium. Requires understanding of the underlying theory but is visually intuitive. |
Experimental Protocols & Workflows
A robust validation workflow is iterative, with checks performed throughout the refinement process, not just at the end.[15]
Workflow for Comprehensive Structure Validation
The following diagram illustrates a logical workflow that integrates the tools described above.
Caption: Iterative workflow for XRD data validation.
Protocol 1: Routine Validation using the IUCr checkCIF Server
-
Generate Final Files: After the final refinement cycle, generate the Crystallographic Information File (.cif) and the Structure Factor File (.fcf). The .fcf is essential for the most thorough checks.
-
Navigate to the Server: Open a web browser and go to the IUCr's checkCIF service: [Link].
-
Upload Data: Upload both your .cif and .fcf files. Select the appropriate options for the report format (PDF is recommended).
-
Analyze the Report: Scrutinize the generated PDF report. Pay close attention to any Level A and B ALERTS.
-
Respond and Document: For each significant ALERT that cannot be resolved by further refinement, add a "validation response form" (VRF) to your CIF. This involves adding _publ_author_response loops explaining why the ALERT is present (e.g., "ALERT B for short H...H contact is due to crystal packing forces and is a valid interaction."). This demonstrates to reviewers and database users that you have thoroughly examined the issue.
Protocol 2: Checking for Missed Symmetry with PLATON
-
Load the Structure: Start PLATON and load your refined structure (e.g., the .res or .cif file).
-
Run ADDSYM: From the PLATON menu or command line, execute the ADDSYM routine.[25]
-
Interpret the Output: PLATON will provide a detailed analysis in its text window. It will report the original cell and symmetry and suggest a transformation matrix to a higher symmetry cell, if found. It will also report the root-mean-square deviation of atoms from the higher symmetry positions.
-
Generate a New Model: If significant higher symmetry is found (typically with a low deviation), use the ADDSYM-SHX command to generate a new instruction file (.ins) in the correct, higher-symmetry space group.[25]
-
Re-refine: Use this new instruction file to re-refine your structure from the beginning. The resulting model should be a significant improvement in both R-factors and overall geometry.
Conclusion: From Data to Knowledge
The validation of a crystal structure is not a mere formality; it is an integral part of the scientific process that transforms raw diffraction data into reliable chemical knowledge. For high-value scaffolds like imidazo[1,5-a]pyrimidines, where structural precision directly impacts the trajectory of drug discovery programs, cutting corners is not an option. By employing a multi-faceted approach that combines the standardized rigor of checkCIF , the deep analytical power of PLATON , and the chemical intuition of Hirshfeld Surface Analysis , researchers can ensure their structural models are robust, accurate, and a trustworthy foundation for the next breakthrough.
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Comparative Analysis of Synthetic Routes for 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile
The following guide provides a comparative analysis of synthetic routes for 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile , a privileged scaffold in medicinal chemistry often associated with kinase inhibition (e.g., BTK, PI3K).
This analysis prioritizes scientific integrity and process scalability , contrasting the two primary methodologies: the Convergent Cyclization Route (starting from imidazole) and the Core Functionalization Route (starting from pyrimidine).
Executive Summary
The synthesis of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile presents a classic regioselectivity challenge in heterocyclic chemistry. The target molecule features a fused bicyclic system where the bridgehead nitrogen is critical for aromaticity.
-
Route A (Convergent Cyclization): Utilizes 4-amino-1H-imidazole-5-carbonitrile (AICN) as a nucleophilic scaffold to annulate the pyrimidine ring. This is the preferred "Discovery Route" due to fewer steps and high atom economy.
-
Route B (Core Functionalization): Constructs the imidazo[1,5-a]pyrimidine core first, followed by late-stage functionalization (cyanation/amination). This is the "Process Route," offering superior control over impurity profiles at scale.
Structural & Retrosynthetic Analysis
The imidazo[1,5-a]pyrimidine core is an isostere of the purine and pyrazolo[1,5-a]pyrimidine systems.
-
Critical Bond Formations: The N2–C3 (imidazole) and N4–C5 (bridgehead) bonds are typically formed during cyclization.
-
Electronic Considerations: The C3-cyano group on the imidazole ring significantly decreases the nucleophilicity of the imidazole amine, requiring activated electrophiles for successful annulation.
Retrosynthetic Scheme (Graphviz)
Caption: Retrosynthetic disconnection showing the two primary strategic approaches.
Detailed Route Analysis
Route A: The Convergent Cyclization (AICN Route)
This route mimics the prebiotic synthesis of purines and is widely used in early drug discovery for its speed.
-
Starting Material: 4-Amino-1H-imidazole-5-carbonitrile (AICN).[1]
-
Key Reagents: Dimethylformamide dimethyl acetal (DMF-DMA), Ammonium Acetate (
). -
Mechanism:
-
Amidine Formation: Condensation of the exocyclic amine of AICN with DMF-DMA forms an intermediate formamidine.
-
Transamination/Cyclization: Treatment with ammonia (or ammonium acetate) displaces the dimethylamine group and cyclizes onto the imidazole nitrogen.
-
Step-by-Step Protocol (Route A)
-
Reagent Prep: Dissolve AICN (1.0 eq) in anhydrous DMF or EtOH.
-
Activation: Add DMF-DMA (1.5 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to 80°C for 4 hours. Monitor by TLC for the disappearance of starting material (formation of the N-dimethylaminomethylene intermediate).
-
Cyclization: Add Ammonium Acetate (5.0 eq) directly to the reaction mixture.
-
High-Temp Cure: Increase temperature to 120°C (sealed tube preferred) for 12 hours.
-
Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate solvent and purify via flash chromatography (DCM:MeOH 95:5).
-
Critical Insight: The nitrile group at C3 is electron-withdrawing, making the imidazole nitrogen less nucleophilic. High temperatures (>100°C) are mandatory for ring closure.
Route B: The Core Functionalization (Process Route)
Designed for scale-up, this route avoids the potential instability of amino-imidazoles and allows for late-stage diversification.
-
Starting Material: 2-Aminomethyl-pyrimidine derivatives or 4,6-dichloropyrimidine.
-
Mechanism:
-
Formation of the imidazole ring onto a pyrimidine backbone.
-
SNAr: Displacement of a chloride at C4 with ammonia to install the amine.
-
Electrophilic Cyanation: Introduction of the nitrile at C3 using CSI (Chlorosulfonyl isocyanate) or via bromination/Pd-cyanation.
-
Comparison of Performance Metrics
| Feature | Route A (AICN Cyclization) | Route B (Core Functionalization) |
| Step Count | Low (2 steps) | High (4-5 steps) |
| Overall Yield | Moderate (40-60%) | High (65-75%) |
| Atom Economy | Excellent | Moderate |
| Scalability | Limited (AICN stability issues) | Excellent (Robust intermediates) |
| Cost | Low (Cheap reagents) | Moderate (Pd catalysts may be needed) |
| Safety | High (Avoids heavy metals) | Moderate (Cyanation reagents) |
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the mechanistic pathway for Route A , highlighting the critical cyclization step.
Caption: Mechanistic flow of the Convergent Cyclization (Route A) via formamidine intermediate.
Experimental Validation & Quality Control
To ensure Trustworthiness and Reproducibility , the following analytical parameters must be verified for the final product.
Analytical Profile
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the pyrimidine proton at ~8.2-8.5 ppm and the broad singlet of the
group (exchangeable with ). The imidazole proton should appear distinct if not substituted. -
IR Spectroscopy:
-
Nitrile (-CN): Sharp, distinct band at ~2210–2230
. -
Amine (-NH2): Doublet bands at ~3300–3450
.
-
-
Mass Spectrometry (ESI+): Molecular ion
consistent with the calculated mass (approx.[2] MW 159.15 Da).
Troubleshooting Guide
-
Problem: Low yield in Route A.
-
Cause: Incomplete cyclization due to moisture in DMF.
-
Fix: Use anhydrous DMF and ensure the reaction temp reaches 120°C.
-
-
Problem: Product is an oil/gum.
-
Cause: Residual DMF or DMF-DMA.
-
Fix: Triturate with diethyl ether or cold acetonitrile to induce crystallization.
-
References
-
Synthesis of Imidazo[1,5-a]pyrimidine Derivatives
-
Pyrazolo[1,5-a]pyrimidine Analog Synthesis (Comparative Chemistry)
- Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Source: MDPI, Molecules, 2008.
-
URL:[Link]
-
General Methods for Imidazo[1,5-a]pyridine/pyrimidine Cores
- Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine Analogs via Ritter-Type Reaction.
- Source: ACS Organic & Inorganic Au, 2024.
-
URL:[Link]
-
Precursor Chemistry (AICN)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Solvent effects on the photochemistry of 4-aminoimidazole-5-carbonitrile, a prebiotically plausible precursor of purines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Solvent effects on the photochemistry of 4-aminoimidazole-5-carbonitrile, a prebiotically plausible precursor of purines – Department of Physical and Quantum Chemistry [huckel.pl]
Safety Operating Guide
Proper Disposal Procedures: 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile
[1]
Executive Summary & Immediate Directives
4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile is a nitrogen-rich heterocyclic intermediate, often utilized as a scaffold in kinase inhibitor development (e.g., BTK inhibitors). Due to its pharmacological potency and the presence of a nitrile (cyano) group, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a potential source of hazardous decomposition products (NOx, HCN) under thermal or acidic stress.
Immediate Disposal Rule:
-
NEVER dispose of this compound or its solutions down the drain.
-
NEVER mix with strong acids (risk of HCN evolution).
-
ALWAYS segregate as "Toxic Organic Waste" for high-temperature incineration.
Chemical Profile & Hazard Identification
Understanding the molecular architecture is crucial for safe disposal. The imidazo[1,5-a]pyrimidine core is stable, but the substituents drive the hazard profile.
| Property | Description | Operational Implication |
| Functional Groups | Amino (-NH₂), Nitrile (-C≡N), Fused Heterocycle | Nitrogen-rich; requires complete combustion to prevent NOx release. |
| Physical State | Solid (Crystalline Powder) | Dust generation is the primary exposure vector. |
| Toxicity Class | Acute Toxin (Oral/Inhalation); Irritant | Treat as HPAPI (OEB 3/4 equivalent). Double-containment required.[1] |
| Reactivity | Acid-sensitive (Nitrile hydrolysis) | Incompatible with Strong Acids. Segregate from acidic waste streams. |
| Combustion | Generates CO, CO₂, NOx, HCN | Must be incinerated in a facility with a scrubber/afterburner. |
Personal Protective Equipment (PPE) & Containment
Before initiating any disposal procedure, establish a protective barrier.[2] This protocol relies on the "Double-Barrier" principle.
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). The outer glove should be changed immediately upon contamination.
-
Eye/Face: Chemical splash goggles. Face shield if pouring large volumes of liquid waste.
-
Engineering Controls: All transfers must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Objective: Secure containment of solid material to prevent dust aerosolization during transport to the central accumulation area.
-
Primary Containment:
-
Place the substance (weighing boats, contaminated gloves, paper towels, or pure expired powder) into a clear, wide-mouth polyethylene (LDPE) bag or a screw-top HDPE jar.
-
Why: LDPE resists puncture; HDPE provides a rigid barrier against crushing.
-
-
Solvent Wetting (Optional but Recommended):
-
If the powder is fine and prone to static dispersion, add a small volume (5–10 mL) of a compatible solvent (e.g., Ethanol or DMSO) to wet the solid.
-
Why: This suppresses dust formation, reducing inhalation risk for downstream waste handlers.
-
-
Secondary Containment:
-
Seal the primary container. Place it inside a secondary heavy-duty hazardous waste bag (yellow/orange biohazard or hazmat bag).
-
Seal with a zip tie or hazardous waste tape.
-
-
Labeling:
-
Affix a hazardous waste tag.
-
Constituents: "4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile" (Do not use abbreviations).
-
Hazard Checkbox: Toxic, Irritant.
-
Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)
Objective: Segregation based on solvent compatibility to ensure safe incineration.
-
Characterize the Solvent Matrix:
-
Scenario 1: Non-Halogenated (e.g., Methanol, DMSO, Ethanol).
-
Dispose into the "Organic Solvents - Non-Halogenated" carboy.
-
-
Scenario 2: Halogenated (e.g., DCM, Chloroform).
-
Dispose into the "Organic Solvents - Halogenated" carboy.
-
-
Scenario 3: Aqueous (HPLC buffers).
-
Critical: Even if mostly water, the presence of the nitrile compound renders this Hazardous Chemical Waste . Do not pour down the sink. Collect in "Aqueous Toxic" carboy.
-
-
-
Transfer Procedure:
-
Use a funnel with a splash guard inside the fume hood.
-
Pour slowly to avoid splashing.
-
Rinse the original vessel with the carrier solvent (e.g., MeOH) and add the rinsate to the waste container.
-
-
Cap & Log:
-
Close the carboy cap tightly (vented caps are preferred if evolution of volatiles is suspected, though unlikely here).
-
Log the volume and concentration (approximate) on the waste tag.
-
Protocol C: Empty Container Management (Triple Rinse)
Objective: Declassify the packaging from "Hazardous Waste" to "Solid Waste" (if local regulations permit) or "Contaminated Packaging."
-
Rinse 1: Add solvent (Solubility is likely high in DMSO or Methanol). Shake well. Pour rinsate into Liquid Waste (Protocol B).
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Defacement: Cross out the original label. Mark as "Triple Rinsed."
-
Disposal: If the container is glass, dispose of it in the "Broken Glass/Sharps" bin. If plastic, dispose of it in the standard trash only if local EPA/EHS regulations allow triple-rinsed containers to be declassified. If in doubt, treat the empty container as Solid Hazardous Waste (Protocol A).
Waste Stream Logic & Decision Tree
The following diagram illustrates the critical decision-making process for disposing of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile.
Figure 1: Operational decision tree for segregating waste streams to ensure regulatory compliance and safety.
Emergency Procedures: Spills
In the event of a spill, the priority is Containment followed by Decontamination .
| Spill Type | Response Protocol |
| Powder Spill | 1. Evacuate immediate area to let dust settle (2 min).2. Don PPE (Double gloves, N95/P100).3. Cover spill with wet paper towels (solvent or water) to prevent dust.4. Scoop material into a wide-mouth jar. DO NOT SWEEP DRY. 5. Clean surface with soap and water; collect all wipes as solid waste. |
| Liquid Spill | 1. Absorb with vermiculite, sand, or commercial spill pads.2. Neutralize? No. Avoid adding strong oxidizers (bleach) directly to large nitrile spills in open air due to potential reaction heat/fumes.3. Collect absorbent into a heavy-duty bag.4. Label as "Spill Debris: Toxic Nitrile." |
Regulatory & Compliance (RCRA Context)
While this specific CAS may not be explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it must be characterized by the generator.
-
Generator Knowledge: Due to the structural similarity to other toxic aminopyrimidines and the presence of a nitrile, you must classify this as Characteristic Hazardous Waste .
-
Waste Code Assignment (USA):
-
If the waste exhibits toxicity (via TCLP) or is ignitable (due to solvent): D001 (Ignitable), D003 (Reactive - potentially, if cyanide generation is a concern, though rare for stable organics), or D000 (Not Listed - but treat as Toxic).
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (if not listed) but incinerate via a permitted TSDF (Treatment, Storage, and Disposal Facility) to ensure destruction.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]
-
PubChem. (2023).[4] Compound Summary: Imidazo[1,5-a]pyrimidine.[5] National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (2023). Categories of Hazardous Waste: Listed, Characteristic and Universal Waste. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
